molecular formula C6H6N2O2 B1314258 2-Methylpyrimidine-5-carboxylic acid CAS No. 5194-32-1

2-Methylpyrimidine-5-carboxylic acid

Cat. No.: B1314258
CAS No.: 5194-32-1
M. Wt: 138.12 g/mol
InChI Key: NMGIXZFBQPETOK-UHFFFAOYSA-N
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Description

2-Methylpyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-7-2-5(3-8-4)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGIXZFBQPETOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546347
Record name 2-Methylpyrimidine-5-carboxylic acid
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5194-32-1
Record name 2-Methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylpyrimidine-5-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methylpyrimidine-5-carboxylic Acid: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and potential biological significance of 2-Methylpyrimidine-5-carboxylic acid. The information is curated for researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis.

Core Chemical Properties

This compound is a pyrimidine derivative with the molecular formula C₆H₆N₂O₂ and a molecular weight of 138.12 g/mol .[1] It typically appears as a solid and is slightly soluble in water.[2] The key physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₆H₆N₂O₂[1]
Molecular Weight 138.12 g/mol [1]
Melting Point 203-205 °C[2]
Boiling Point (Predicted) 292.5 ± 13.0 °C[2]
Solubility in Water Slightly soluble[2]
pKa (Predicted) 2.91 ± 0.10[2]
Appearance Solid

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a general and high-yielding method for the synthesis of its ester derivatives offers a viable synthetic route. This can be followed by hydrolysis to obtain the desired carboxylic acid.

A common approach involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with acetamidinium salt.[3][4][5] The resulting methyl 2-methylpyrimidine-5-carboxylate can then be hydrolyzed to the carboxylic acid.

Experimental Workflow: Synthesis of 2-Methylpyrimidine-5-carboxylate

G cluster_prep Preparation of Sodium Salt cluster_synthesis Pyrimidine Synthesis cluster_hydrolysis Hydrolysis methyl_formate Methyl Formate condensation Condensation methyl_formate->condensation methyl_propionate Methyl 3,3-dimethoxypropionate methyl_propionate->condensation naH Sodium Hydride naH->condensation na_salt Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate condensation->na_salt reaction Cyclization na_salt->reaction acetamidinium Acetamidinium Salt acetamidinium->reaction dmf DMF dmf->reaction ester Methyl 2-methylpyrimidine-5-carboxylate reaction->ester hydrolysis_step Hydrolysis ester->hydrolysis_step naoh Aqueous NaOH naoh->hydrolysis_step acid This compound hydrolysis_step->acid

A potential synthetic workflow for this compound.
Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-Methylpyrimidine-5-carboxylate (Ester Intermediate)

This protocol is adapted from a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[3][5]

  • Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate: To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 12-16 hours. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the stable sodium salt.[5]

  • Cyclization Reaction: To a solution of the prepared sodium salt (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), acetamidinium salt (1.1 eq) is added.[5] The mixture is stirred at an elevated temperature (e.g., 100 °C) for a specified time (e.g., 1 hour) to facilitate the cyclization reaction.[4]

  • Work-up and Purification: After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted multiple times with ethyl acetate.[5] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, methyl 2-methylpyrimidine-5-carboxylate, is then purified by flash column chromatography on silica gel.[5]

Step 2: Hydrolysis to this compound

The hydrolysis of the ester to the carboxylic acid is a standard procedure in organic synthesis.

  • Hydrolysis: The purified methyl 2-methylpyrimidine-5-carboxylate is dissolved in a mixture of methanol and/or THF, and an aqueous solution of a base, such as 1 M sodium hydroxide, is added.[6] The reaction mixture is stirred at room temperature for several hours until the hydrolysis is complete, which can be monitored by thin-layer chromatography.

  • Acidification and Extraction: The organic solvents (methanol and THF) are removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified with 1 M hydrochloric acid to a pH of approximately 2-3. The precipitated this compound is then extracted with a suitable organic solvent, such as ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization from an appropriate solvent system.[7]

Spectroscopic Data

Detailed experimental spectral data for this compound is not widely available in public databases. However, based on the known spectral characteristics of carboxylic acids and pyrimidine derivatives, the following key features can be anticipated.[8][9][10][11]

¹H NMR Spectroscopy:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.[8]

  • Pyrimidine Ring Protons: The protons on the pyrimidine ring will appear as singlets or doublets in the aromatic region, likely between 8.0 and 9.5 ppm.

  • Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons will be observed in the upfield region, typically around 2.5-3.0 ppm.

¹³C NMR Spectroscopy:

  • Carboxylic Carbonyl Carbon (-COOH): A signal for the carbonyl carbon is expected in the range of 165-185 ppm.[8]

  • Pyrimidine Ring Carbons: The carbons of the pyrimidine ring will resonate in the aromatic region, typically between 120 and 160 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon will show a signal in the upfield region, generally below 30 ppm.

Infrared (IR) Spectroscopy:

  • O-H Stretch: A very broad absorption band is characteristic for the carboxylic acid O-H stretch, appearing in the region of 2500-3300 cm⁻¹.[9][11]

  • C=O Stretch: A strong and sharp absorption for the carbonyl group is expected between 1710 and 1760 cm⁻¹.[9][11]

  • C-O Stretch: A medium intensity band for the C-O single bond stretch will likely be observed in the 1210-1320 cm⁻¹ region.[11]

  • C=N and C=C Stretches: Absorptions corresponding to the pyrimidine ring stretches will be present in the 1400-1600 cm⁻¹ region.

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 138. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[12][13][14] Fragmentation of the pyrimidine ring may also be observed.

Biological Activity and Drug Development Potential

While direct and extensive biological evaluation of this compound is limited in published literature, the pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its diverse pharmacological activities.[15] Pyrimidine derivatives are key components in numerous anticancer, anti-inflammatory, and antimicrobial agents.[15][16]

The this compound core serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been used in the synthesis of substituted quinazolin-4(3H)-one derivatives, which have been evaluated for their in vitro anticancer activity.[8]

The pyrimidine ring often acts as a hinge-binding motif in kinase inhibitors, mimicking the adenine base of ATP.[17] The substituents on the pyrimidine ring play a crucial role in determining the potency and selectivity of these inhibitors. The 2-methyl and 5-carboxy groups of this compound provide key points for chemical modification to explore structure-activity relationships (SAR) in the development of novel kinase inhibitors.

Potential Signaling Pathway Involvement

Given the prevalence of pyrimidine scaffolds in kinase inhibitors, it is plausible that derivatives of this compound could be designed to target various kinase-mediated signaling pathways implicated in cancer and other diseases. A generalized workflow for screening such compounds against a kinase target is depicted below.

G compound 2-Methylpyrimidine-5- carboxylic Acid Derivative kinase Target Kinase (e.g., Tyrosine Kinase) compound->kinase inhibition Inhibition phospho_substrate Phosphorylated Substrate kinase->phospho_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase cellular_response Cellular Response (e.g., Proliferation, Survival) phospho_substrate->cellular_response

Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound represents a valuable scaffold for medicinal chemistry and drug discovery. While comprehensive data on the parent compound is not abundant, its structural features and the established biological importance of the pyrimidine core suggest significant potential for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Further research into the synthesis of diverse derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this chemical entity.

References

Molecular weight and formula of 2-Methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the chemical formula C₆H₆N₂O₂. As a derivative of pyrimidine, a fundamental component of nucleic acids, this class of molecules is of significant interest in medicinal chemistry and drug development. Pyrimidine derivatives are known to exhibit a wide range of biological activities, and this compound serves as a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents. For instance, it is utilized in the synthesis of novel substituted quinazolin-4(3H)-one derivatives which have been investigated for their anticancer activities[1]. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and expected analytical characterization.

Core Properties and Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₆N₂O₂[2]
Molecular Weight 138.12 g/mol [2]
CAS Number 5194-32-1
Melting Point 203-205 °C[1][3]
Boiling Point (Predicted) 292.5 ± 13.0 °C[3]
Density (Predicted) 1.319 ± 0.06 g/cm³[3]
Solubility Slightly soluble in water.[1][4]
Physical Form Solid

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of a 2-methylpyrimidine-5-carboxylic ester, followed by hydrolysis to the desired carboxylic acid. The following protocol is based on established methods for the synthesis of pyrimidine-5-carboxylic esters and their subsequent hydrolysis[5][6][7][8].

Step 1: Synthesis of Methyl 2-Methylpyrimidine-5-carboxylate

This step utilizes a condensation reaction between a suitable amidine and an enolether.

Materials:

  • Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol

  • Acetamidine hydrochloride

  • Anhydrous Dimethylformamide (DMF)

  • Sodium methoxide

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol in anhydrous DMF, add acetamidine hydrochloride and sodium methoxide.

  • Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain methyl 2-methylpyrimidine-5-carboxylate.

Step 2: Hydrolysis to this compound

The ester obtained in the previous step is hydrolyzed to the carboxylic acid.

Materials:

  • Methyl 2-methylpyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)[9]

  • Water

  • Methanol or Tetrahydrofuran (THF) (as co-solvent, if needed)[8]

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 2-methylpyrimidine-5-carboxylate in a mixture of water and a co-solvent like methanol or THF if necessary.

  • Add a solution of NaOH or LiOH and stir the mixture at room temperature or with gentle heating.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with HCl.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis Reactants1 Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol + Acetamidine Reaction1 Condensation in DMF Reactants1->Reaction1 Workup1 Work-up and Purification Reaction1->Workup1 Product1 Methyl 2-Methylpyrimidine-5-carboxylate Workup1->Product1 Reactants2 Methyl 2-Methylpyrimidine-5-carboxylate Product1->Reactants2 Reaction2 Hydrolysis (NaOH or LiOH) Reactants2->Reaction2 Workup2 Acidification and Isolation Reaction2->Workup2 Product2 This compound Workup2->Product2 Research_Logic Start This compound Modification Chemical Modification (e.g., Amidation, Esterification) Start->Modification Functionalization Library Library of Derivatives Modification->Library Screening Biological Screening (e.g., Anticancer, Antibacterial) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Modification Optimization Lead Lead Compound Identification SAR->Lead

References

Solubility of 2-Methylpyrimidine-5-carboxylic acid in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-Methylpyrimidine-5-carboxylic acid in aqueous and organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this compound.

Quantitative Solubility Data

To provide a reasonable estimation for researchers, the following table summarizes the quantitative solubility of a structurally similar compound, Pyrimidine-4-carboxylic acid. These values can serve as a useful surrogate for initial experimental design and solvent selection.

SolventSolubility (mg/mL)Notes
WaterSlightly solubleQualitative data for this compound.
Ethanol~0.25Data for Pyrimidine-4-carboxylic acid; serves as an estimate.[1]
Dimethyl Sulfoxide (DMSO)~20Data for Pyrimidine-4-carboxylic acid; serves as an estimate.[1]
Dimethyl Formamide (DMF)~2Data for Pyrimidine-4-carboxylic acid; serves as an estimate.[1]
Phosphate-Buffered Saline (PBS, pH 7.2)~1Data for Pyrimidine-4-carboxylic acid; serves as an estimate.[1]

Experimental Protocol for Solubility Determination

The following is a standard experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure
  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a known volume of the desired solvent in a sealed vial.

    • Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.

    • Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Clarification:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a pipette, avoiding any undissolved solid.

    • Centrifuge the sample at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended particles.

  • Sample Dilution and Analysis:

    • Accurately dilute a known volume of the clear supernatant with the appropriate solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

    • Filter the diluted sample through a 0.45 µm syringe filter into an appropriate vial for analysis.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.

  • Calculation of Solubility:

    • The solubility of the compound is calculated using the following formula: Solubility (mg/mL) = Concentration of the diluted sample (mg/mL) × Dilution factor

Experimental Workflow Diagram

G cluster_prep 1. Preparation of Saturated Solution cluster_clarify 2. Sample Clarification cluster_analysis 3. Dilution and Analysis cluster_calc 4. Calculation A Weigh excess solute B Add to known volume of solvent A->B C Vortex vigorously B->C D Equilibrate in thermostatic shaker (24-48h) C->D E Settle the suspension D->E F Withdraw supernatant E->F G Centrifuge at high speed F->G H Accurately dilute supernatant G->H I Filter through 0.45 µm syringe filter H->I J Quantify concentration (HPLC/UV-Vis) I->J K Calculate solubility using dilution factor J->K

Caption: Experimental workflow for determining the solubility of a solid compound.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

  • Temperature: Generally, solubility in liquid solvents increases with temperature. For aqueous solutions, heating can significantly improve the dissolution rate and capacity.

  • pH: As a carboxylic acid, the solubility of this compound in aqueous solutions is highly pH-dependent. In basic solutions, it will deprotonate to form a more soluble carboxylate salt. Conversely, in acidic solutions, its solubility will be lower.

  • Solvent Polarity: The presence of both a polar carboxylic acid group and a moderately polar pyrimidine ring suggests that polar solvents will be more effective for dissolution. The "like dissolves like" principle applies, where solvents with similar polarity to the solute tend to be better at dissolving it.

This technical guide provides a foundational understanding of the solubility characteristics of this compound. For precise applications, it is recommended that researchers perform their own quantitative solubility studies using the protocol outlined above.

References

The Evolving Landscape of 2-Methylpyrimidine-5-carboxylic Acid Derivatives: A Technical Guide to Their Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a plethora of biologically active compounds. Among the vast array of pyrimidine derivatives, those based on the 2-methylpyrimidine-5-carboxylic acid core are emerging as a class of molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the known biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to facilitate further research and development in this promising area.

Anticancer Activity

Derivatives of this compound, particularly the amides, have been investigated for their potential as anticancer agents. The core scaffold allows for diverse substitutions at the 5-position, leading to compounds with varying potencies and selectivities against different cancer cell lines.

Quantitative Anticancer Data

While extensive data on a wide range of this compound derivatives is still emerging, studies on structurally related pyrimidine-5-carboxamides provide valuable insights into their potential. The following table summarizes the anticancer activity of some representative pyrimidine derivatives.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 1 Pyrimidine-5-carboxamide derivativeHuman Leukemia (K562)~20[1]
Compound 2 N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideHuman Leukemia (K562)< 1[1]
Compound 3 Pyrimidine-5-carboxamide derivativeBreast Cancer (MCF-7)~20[1]
Compound 4 Pyrimidine-5-carboxamide derivativeColon Cancer (HT-29)~21[1]

Note: The data presented is for structurally related pyrimidine derivatives and serves as a guide for the potential of this compound derivatives.

Experimental Protocols

General Synthesis of N-Aryl-2-methylpyrimidine-5-carboxamides:

A common synthetic route involves the initial synthesis of this compound, followed by its conversion to an acid chloride, and subsequent reaction with a desired amine to form the amide.

  • Synthesis of this compound: This can be achieved through various methods, including the cyclization of appropriate precursors.

  • Formation of the Acid Chloride: this compound is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, typically in an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at reflux.

  • Amide Formation: The resulting acid chloride is then reacted with a substituted aniline or other amine in the presence of a base (e.g., triethylamine, pyridine) in an inert solvent to yield the corresponding N-substituted-2-methylpyrimidine-5-carboxamide.

Anticancer Activity Screening (MTT Assay):

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways in Cancer

Pyrimidine derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and metastasis. One of the prominent mechanisms is the inhibition of protein kinases.

anticancer_pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Kinase_Cascade Pyrimidine_Derivative 2-Methylpyrimidine- 5-carboxylic acid derivative Pyrimidine_Derivative->Receptor_Tyrosine_Kinase Inhibition Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation

Caption: Inhibition of Receptor Tyrosine Kinase signaling by this compound derivatives.

Antimicrobial Activity

The pyrimidine core is also a key feature in many antimicrobial agents. Derivatives of this compound have shown promise in this area, with the potential to combat a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC).

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Compound 5 Hydroxamic acid of pyrimidine-5-carboxylic acidStaphylococcus aureus325Aspergillus niger250[2]
Compound 6 Cu(II) complex of hydroxamic acid of pyrimidine-5-carboxylic acidStaphylococcus aureus125Aspergillus niger250[2]
Compound 7 2-amino-4-hydroxypyrimidine-5-carboxylateBurkholderia thailandensis>128--[3]

Note: The data presented is for structurally related pyrimidine derivatives and serves as a guide for the potential of this compound derivatives.

Experimental Protocols

General Synthesis of this compound Esters:

  • Reaction Setup: A mixture of an appropriate amidine hydrochloride and an activated acrylic acid ester derivative is prepared in a suitable solvent, such as ethanol.

  • Base Addition: A base, for example, sodium ethoxide, is added to the mixture to facilitate the condensation reaction.

  • Cyclization: The reaction mixture is heated under reflux to promote the cyclization and formation of the pyrimidine ring.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. Further purification can be achieved by recrystallization or chromatography.

Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The synthesized compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Potential Mechanisms of Antimicrobial Action

The antimicrobial activity of pyrimidine derivatives can be attributed to various mechanisms, including the inhibition of essential enzymes in microbial metabolic pathways.

antimicrobial_workflow Compound_Synthesis Synthesis of 2-Methylpyrimidine-5-carboxylic acid derivatives Characterization Structural Characterization (NMR, MS, etc.) Compound_Synthesis->Characterization MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Characterization->MIC_Assay Results Determination of Antimicrobial Activity MIC_Assay->Results Bacterial_Strains Bacterial/Fungal Strains Bacterial_Strains->MIC_Assay

Caption: Experimental workflow for the evaluation of antimicrobial activity.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrimidine derivatives have been identified as potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[4][5]

Quantitative Anti-inflammatory Data

The anti-inflammatory potential is often assessed by the ability of a compound to inhibit COX enzymes, particularly the inducible COX-2 isoform.

Compound IDDerivative ClassTargetIC50 (µM)Reference
Compound 8 Pyrimidine-based derivativeCOX-20.04[4]
Celecoxib (Standard) Selective COX-2 inhibitorCOX-20.04[4]

Note: The data presented is for structurally related pyrimidine derivatives and serves as a guide for the potential of this compound derivatives.

Experimental Protocols

In Vitro COX Inhibition Assay:

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compounds.

  • Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Product Measurement: The production of prostaglandin E2 (PGE2) is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Calculation: The IC50 value is determined from the dose-response curve for the inhibition of PGE2 production.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many pyrimidine derivatives are mediated by their ability to block the production of pro-inflammatory prostaglandins through the inhibition of COX enzymes.[4]

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Pyrimidine_Derivative 2-Methylpyrimidine- 5-carboxylic acid derivative Pyrimidine_Derivative->COX_Enzymes Inhibition Inflammation Inflammation Prostaglandins->Inflammation

Caption: Inhibition of the Cyclooxygenase (COX) pathway by this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While the currently available data on this specific class of derivatives is somewhat limited, the broader family of pyrimidine-5-carboxamides and related structures has demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions.

Future research should focus on the synthesis and systematic biological evaluation of a wider range of this compound derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization as next-generation therapeutics. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

An In-depth Technical Guide on the Biological Mechanisms of the 2-Methylpyrimidine-5-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the specific biological mechanism of action of 2-methylpyrimidine-5-carboxylic acid is limited in publicly available scientific literature. This compound is primarily utilized as a versatile chemical building block in the synthesis of more complex molecules.[1] This guide, therefore, focuses on the well-documented biological activities and mechanisms of action of various derivatives synthesized from the pyrimidine-5-carboxylic acid core scaffold. These derivatives have shown significant promise in preclinical research, particularly in the fields of oncology and bacteriology.

Anticancer Activity: Inhibition of VEGFR-2 Signaling

A prominent area of investigation for pyrimidine-5-carboxylic acid derivatives is their potential as anticancer agents through the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2][3][4][5][6] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][7] By blocking the VEGFR-2 signaling cascade, these compounds can effectively cut off the blood supply to tumors, thereby inhibiting their growth and spread.

Mechanism of Action: Targeting the VEGFR-2 Kinase Domain

Derivatives of the pyrimidine scaffold have been designed to act as ATP-competitive inhibitors of the VEGFR-2 kinase domain.[7] They bind to the ATP-binding site of the enzyme, preventing the autophosphorylation of the receptor upon binding of its ligand, VEGF-A.[7] This inhibition blocks the downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.[7]

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 triggers a complex signaling network. Key pathways that are inhibited by pyrimidine-based VEGFR-2 inhibitors include the PLCγ-PKC-Raf-MEK-MAPK pathway, which is crucial for endothelial cell proliferation, and the PI3K-Akt pathway, which promotes endothelial cell survival.[7]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival inhibitor Pyrimidine Derivative (VEGFR-2 Inhibitor) inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Inhibition by Pyrimidine Derivatives.

Quantitative Data: In Vitro Efficacy of Pyrimidine Derivatives

Numerous studies have reported the in vitro efficacy of pyrimidine-based compounds as VEGFR-2 inhibitors and their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for the potency of these compounds.

Compound ClassTargetIC50 (nM)Reference
Thieno[2,3-d]pyrimidine DerivativesVEGFR-221 - 47[3][4]
Furo[2,3-d]pyrimidine DerivativesVEGFR-257.1 - 196[5]
Pyrazolopyrimidine DerivativesVEGFR-2In the nanomolar range[6]
CompoundCell LineIC50 (µM)Reference
Pyrimidine-based derivative 7jA549 (Lung Cancer)9.19 - 13.17[1]
Pyrimidine-based derivative 7jHepG2 (Liver Cancer)11.94 - 18.21[1]
N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide (SP2)HT-29 (Colon Cancer)4.07[2]
N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide (SP2)COLO-205 (Colon Cancer)4.98[2]
Pyrimidine-5-carbonitrile derivative 10bHepG2 (Liver Cancer)3.56[8]
Pyrimidine-5-carbonitrile derivative 10bA549 (Lung Cancer)5.85[8]
Pyrimidine-5-carbonitrile derivative 10bMCF-7 (Breast Cancer)7.68[8]
Experimental Protocols

Objective: To determine the direct inhibitory activity of a compound against the VEGFR-2 kinase.

Methodology:

  • A recombinant human VEGFR-2 kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable buffer.

  • The test compound is added at various concentrations.

  • The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

  • The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is calculated by fitting the dose-response data to a suitable model.[9][10]

Objective: To assess the effect of the inhibitor on the proliferation of endothelial cells.

Methodology:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to attach.

  • The cells are then treated with various concentrations of the test compound in the presence of a pro-angiogenic stimulus, typically VEGF-A.

  • After an incubation period of 48-72 hours, cell proliferation is measured using an MTT assay.

  • The MTT reagent is added to each well and incubated for 1-4 hours.

  • A solubilizing agent is added to dissolve the formazan crystals.

  • The absorbance is measured at the appropriate wavelength using a microplate reader.

  • The concentration of the inhibitor that reduces cell proliferation by 50% (GI50) is determined.[9][11]

Experimental_Workflow_VEGFR2 cluster_invitro In Vitro Assays cluster_invivo In Vivo Models kinase_assay VEGFR-2 Kinase Assay ic50 Determine IC50 kinase_assay->ic50 proliferation_assay Endothelial Cell Proliferation Assay (MTT) gi50 Determine GI50 proliferation_assay->gi50 migration_assay Endothelial Cell Migration Assay angiogenesis_model Angiogenesis Models (e.g., Matrigel Plug) migration_assay->angiogenesis_model tube_formation Tube Formation Assay tube_formation->angiogenesis_model tumor_model Xenograft Tumor Models angiogenesis_model->tumor_model lead_candidate Lead Candidate tumor_model->lead_candidate start Test Compound (Pyrimidine Derivative) start->kinase_assay start->proliferation_assay start->migration_assay start->tube_formation ic50->angiogenesis_model gi50->angiogenesis_model

Caption: Experimental Workflow for Characterizing VEGFR-2 Inhibitors.

Antibacterial Activity: Targeting Essential Bacterial Pathways

The pyrimidine scaffold is also a key component in the development of novel antibacterial agents.[12][13][14] Derivatives of pyrimidine-5-carboxylic acid have been synthesized and evaluated for their activity against a range of pathogenic bacteria.

Potential Mechanism of Action: Inhibition of the MEP Pathway

A promising target for the development of new antibiotics is the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis.[15][16][17] This pathway is essential for most pathogenic bacteria but is absent in humans, making it an attractive and selective target.[16][17] Isoprenoids are vital for various cellular functions, including cell wall synthesis and electron transport.

The MEP pathway consists of seven enzymatic steps that convert pyruvate and D-glyceraldehyde-3-phosphate into the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[15] Pyrimidine-based inhibitors could potentially target one or more of the enzymes in this pathway.

MEP_Pathway cluster_pathway MEP Pathway GAP Glyceraldehyde-3-P DXS DXS GAP->DXS PYR Pyruvate PYR->DXS DXP DXP DXR DXR DXP->DXR MEP MEP IspD IspD MEP->IspD CDP_ME CDP-ME IspE IspE CDP_ME->IspE CDP_MEP CDP-MEP IspF IspF CDP_MEP->IspF MEcPP MEcPP IspG IspG MEcPP->IspG HMBPP HMBPP IspH IspH HMBPP->IspH IPP_DMAPP IPP + DMAPP DXS->DXP DXR->MEP IspD->CDP_ME IspE->CDP_MEP IspF->MEcPP IspG->HMBPP IspH->IPP_DMAPP inhibitor Potential Pyrimidine Inhibitors inhibitor->DXS inhibitor->DXR inhibitor->IspF

Caption: The Methylerythritol Phosphate (MEP) Pathway.

Quantitative Data: Antibacterial Activity

The antibacterial efficacy of pyrimidine derivatives is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Pyrrolo[3,2-d]pyrimidine DerivativesStaphylococcus aureusVariable[18]
Pyrrolo[3,2-d]pyrimidine DerivativesPseudomonas aeruginosaVariable[18]
Pyrrolo[3,2-d]pyrimidine DerivativesEscherichia coliVariable[18]
Pyrimidopyrimidine DerivativesStaphylococcus aureusVariable[19]
Pyrimidopyrimidine DerivativesBacillus subtilisVariable[19]
Pyrimidopyrimidine DerivativesEscherichia coliVariable[19]
Experimental Protocols

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a pyrimidine derivative against bacteria.

Methodology:

  • Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculate each well with a standardized suspension of the test bacterium.

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[20]

Conclusion

While this compound itself is primarily a synthetic intermediate, its core structure is a "privileged scaffold" in medicinal chemistry. The derivatives of pyrimidine-5-carboxylic acid have demonstrated significant potential as both anticancer and antibacterial agents. As VEGFR-2 inhibitors, they can disrupt tumor angiogenesis, a critical pathway for cancer progression. As potential inhibitors of essential bacterial pathways like the MEP pathway, they offer a promising avenue for the development of novel antibiotics. Further research into the structure-activity relationships and optimization of these derivatives will be crucial for translating their preclinical promise into clinical applications.

References

A Technical Review of 2-Methylpyrimidine-5-carboxylic Acid: From Historical Discovery to Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpyrimidine-5-carboxylic acid, a key heterocyclic building block, has played a significant role in the advancement of medicinal chemistry and materials science. Its structural motif is integral to a variety of biologically active compounds. This technical guide provides a comprehensive literature review of the discovery, historical synthesis, and modern preparatory methods for this important intermediate. Detailed experimental protocols, quantitative data, and spectroscopic analyses are presented to serve as a valuable resource for professionals in chemical research and drug development.

Introduction and Historical Context

The exploration of pyrimidine carboxylic acids began to garner significant biochemical interest in the early 20th century. The foundational work on pyrimidine-5-carboxylic acid derivatives was notably advanced by Elizabeth Ballard and Treat B. Johnson in their 1942 publication in the Journal of the American Chemical Society.[1] Their research laid the groundwork for the synthesis of this class of compounds, which would later become crucial in the development of various pharmaceuticals. This compound, with the CAS Number 5194-32-1, has since been utilized as a versatile intermediate in the synthesis of more complex molecules, including novel quinazolin-4(3H)-one derivatives with potential anticancer activity.[2]

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 203-205 °C.[2] It is slightly soluble in water but shows good solubility in various organic solvents.[2] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₆N₂O₂PubChem[2]
Molecular Weight 138.12 g/mol PubChem[2]
CAS Number 5194-32-1Sigma-Aldrich
Appearance SolidSigma-Aldrich
Melting Point 203-205 °CSmolecule[2]
Boiling Point (Predicted) 292.5 ± 13.0 °CChemBK
Solubility Slightly soluble in waterSmolecule[2]
pKa (Predicted) 2.91 ± 0.10ChemBK
InChIKey NMGIXZFBQPETOK-UHFFFAOYSA-NPubChem[2]
SMILES CC1=NC=C(C=N1)C(=O)OPubChem[2]

Synthesis of this compound

The synthesis of this compound has evolved from early 20th-century methods to more streamlined modern procedures. This section details both a historical and a contemporary synthetic pathway.

Historical Synthesis (Adapted from Ballard and Johnson, 1942)

The pioneering work by Ballard and Johnson involved the condensation of a suitable three-carbon precursor with acetamidine. While their 1942 paper covers a range of pyrimidine-5-carboxylic acid derivatives, the general approach forms the basis for the historical synthesis of the 2-methyl variant. The pathway involves the cyclocondensation of a malonate derivative with acetamidine, followed by hydrolysis.

Modern Synthetic Pathway

A common modern approach involves a two-step process: the synthesis of an ester precursor, ethyl 2-methylpyrimidine-5-carboxylate, followed by its hydrolysis to the carboxylic acid. A general and high-yielding procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters was described by Zhichkin, Fairfax, and Eisenbeis in 2002.[3] This is followed by a standard ester hydrolysis.

Diagram 1: Modern Synthetic Pathway

G Modern Synthesis of this compound cluster_0 Step 1: Ester Synthesis (Zhichkin et al., 2002) cluster_1 Step 2: Hydrolysis Sodium_salt Sodium salt of 3,3-dimethoxy- 2-methoxycarbonylpropen-1-ol Ester Ethyl 2-methylpyrimidine- 5-carboxylate Sodium_salt->Ester DMF Acetamidinium_salt Acetamidinium salt Acetamidinium_salt->Ester Final_Acid 2-Methylpyrimidine- 5-carboxylic acid Ester_hydrolysis Ethyl 2-methylpyrimidine- 5-carboxylate Ester_hydrolysis->Final_Acid aq. NaOH or LiOH, then H+ workup

Caption: A two-step modern synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-methylpyrimidine-5-carboxylate (Adapted from Zhichkin et al., 2002)

This procedure provides a general method for the synthesis of the ester precursor.

  • Preparation of the Sodium Salt: To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 12-16 hours. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.

  • Pyrimidine Synthesis: To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, acetamidinium salt (1.1 eq) is added. The mixture is stirred at an elevated temperature (e.g., 80-100 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction is cooled to room temperature and quenched with a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield pure ethyl 2-methylpyrimidine-5-carboxylate.

Table 2: Representative Yields for 2-Substituted Pyrimidine-5-Carboxylic Esters (Zhichkin et al., 2002)

2-SubstituentYield (%)
H75
Me (not specified, but expected to be moderate to excellent)
Ph82
4-MeOC₆H₄85
4-ClC₆H₄78
Protocol 2: Hydrolysis to this compound

This protocol describes the final step to obtain the target carboxylic acid.

  • Hydrolysis: Ethyl 2-methylpyrimidine-5-carboxylate (1.0 eq) is dissolved in a mixture of methanol and water. An aqueous solution of sodium hydroxide (e.g., 1 M NaOH, 2-3 eq) or lithium hydroxide is added. The mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours until the hydrolysis is complete.[4]

  • Work-up and Purification: The methanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 with concentrated HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound as a solid.

Table 3: Representative Yields for Hydrolysis of Pyrimidine Esters

Hydrolysis ReagentYield (%)Source
1 M aq. NaOH86-92MDPI[4]
LiOH in waterHighJOCPR[5]

Spectroscopic Data

The structural confirmation of this compound relies on standard spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O–H stretching absorption from approximately 2500 to 3300 cm⁻¹.[6] The C=O bond exhibits a strong absorption between 1710 and 1760 cm⁻¹.[6] The dimeric form, common for carboxylic acids, typically absorbs around 1710 cm⁻¹.[6]

Table 4: Characteristic IR Absorptions for Carboxylic Acids

Functional GroupAbsorption Range (cm⁻¹)Intensity/Description
O–H (stretch)2500 - 3300Broad
C=O (stretch)1710 - 1760Strong
C–O (stretch)1210 - 1320Medium
O–H (bend)910 - 950Broad, Medium
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet between 10 and 13 ppm.[7][8] The protons on the pyrimidine ring and the methyl group would appear in the aromatic and aliphatic regions, respectively.

¹³C NMR: The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the range of 165 to 185 ppm.[8] The carbons of the pyrimidine ring and the methyl group will have characteristic shifts.

Diagram 2: Expected NMR Chemical Shift Regions

G Expected NMR Chemical Shift Regions cluster_HNMR ¹H NMR (ppm) cluster_CNMR ¹³C NMR (ppm) H_COOH ~10-13 ppm (Carboxyl H) H_Aromatic ~7-9 ppm (Pyrimidine H) H_Aliphatic ~2-3 ppm (Methyl H) C_COOH ~165-185 ppm (Carboxyl C) C_Aromatic ~120-160 ppm (Pyrimidine C) C_Aliphatic ~15-25 ppm (Methyl C)

Caption: Typical ¹H and ¹³C NMR chemical shift regions for the compound.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (138.12). A common fragmentation pattern for carboxylic acids is the loss of the carboxyl group, leading to a significant [M-45]⁺ peak.

Conclusion

This compound remains a compound of high interest due to its utility as a precursor in the synthesis of a wide range of functional molecules. The synthetic methods have progressed from historical routes to more efficient and high-yielding modern protocols. This guide provides a consolidated resource of its history, synthesis, and key characterization data to aid researchers in their ongoing work with this versatile chemical building block.

References

Spectroscopic Analysis of 2-Methylpyrimidine-5-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Methylpyrimidine-5-carboxylic acid (C₆H₆N₂O₂; Molar Mass: 138.12 g/mol ). Due to the limited availability of experimentally-derived public data for this specific compound, this document presents predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from analogous structures. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from typical chemical shift and absorption ranges for the functional groups present in the molecule and by comparison with structurally related compounds.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~13.0 - 12.0Singlet (broad)1HCarboxylic acid (-COOH)
~9.3Singlet1HPyrimidine H4/H6
~9.1Singlet1HPyrimidine H4/H6
~2.8Singlet3HMethyl (-CH₃)
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmCarbon TypeAssignment
~168QuaternaryCarboxylic acid (-C OOH)
~165QuaternaryPyrimidine C2
~160TertiaryPyrimidine C4/C6
~158TertiaryPyrimidine C4/C6
~125QuaternaryPyrimidine C5
~25PrimaryMethyl (-C H₃)
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300 - 2500BroadO-H stretchCarboxylic acid
~1720StrongC=O stretchCarboxylic acid
~1600, ~1470Medium-WeakC=N, C=C stretchPyrimidine ring
~1300MediumC-O stretchCarboxylic acid
~900BroadO-H bendCarboxylic acid
Table 4: Predicted Mass Spectrometry (MS) Data
m/zIonNotes
138[M]⁺Molecular ion
121[M - OH]⁺Loss of hydroxyl radical
93[M - COOH]⁺Loss of carboxyl group

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Instrument parameters and sample preparation may require optimization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical, and DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2 seconds.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid Phase (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solid Phase (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer, such as one with Electrospray Ionization (ESI) or Electron Impact (EI) ionization sources.

  • Data Acquisition (ESI-MS):

    • Ionization Mode: Positive or negative ion mode.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas: Nitrogen.

  • Data Acquisition (EI-MS):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 20-200.

Visualization of Spectroscopic Workflow

The following diagram illustrates the workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample cluster_spectroscopy Spectroscopic Techniques cluster_data Generated Data cluster_interpretation Structural Information cluster_elucidation Final Structure Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Structure_NMR Proton & Carbon Environment NMR_Data->Structure_NMR Structure_IR Functional Groups (-COOH, Pyrimidine) IR_Data->Structure_IR Structure_MS Molecular Weight Elemental Formula MS_Data->Structure_MS Final_Structure Structural Elucidation Structure_NMR->Final_Structure Structure_IR->Final_Structure Structure_MS->Final_Structure

Caption: Workflow of spectroscopic analysis for structural elucidation.

Methodological & Application

Synthesis of 2-Methylpyrimidine-5-carboxylic Acid and its Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 2-methylpyrimidine-5-carboxylic acid and its corresponding methyl and ethyl esters. These compounds are valuable building blocks in medicinal chemistry, serving as key intermediates in the development of novel therapeutic agents, including anticancer and antimicrobial drugs.[1][2][3]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its esters.

Table 1: Synthesis of this compound via Oxidation

Starting MaterialOxidizing AgentSolventReaction TimeTemperatureYield (%)
2,4-DimethylpyrimidinePotassium Permanganate (KMnO₄)Water/Pyridine6 hours85°C~25-40%

Table 2: Synthesis of 2-Methylpyrimidine-5-carboxylate Esters

Carboxylic AcidAlcoholMethodCatalyst/ReagentSolventReaction TimeTemperatureYield (%)
This compoundMethanolFischer EsterificationH₂SO₄ (conc.)Methanol4-6 hoursReflux~80-90%
This compoundEthanolFischer EsterificationH₂SO₄ (conc.)Ethanol4-6 hoursReflux~80-90%
This compoundMethanolSteglich EsterificationDCC, DMAPDichloromethane3 hoursRoom Temp~90-95%
This compoundEthanolSteglich EsterificationDCC, DMAPDichloromethane3 hoursRoom Temp~90-95%

Experimental Protocols

Protocol 1: Synthesis of this compound by Permanganate Oxidation of 2,4-Dimethylpyrimidine

This protocol describes the oxidation of the methyl group at the 5-position of the pyrimidine ring to a carboxylic acid using potassium permanganate.

Materials:

  • 2,4-Dimethylpyrimidine

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Water

  • Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2,4-dimethylpyrimidine (1 equivalent) in a mixture of pyridine and water.

  • Heat the mixture to 85°C with stirring.

  • Slowly add potassium permanganate (2.8 equivalents) in portions over 30 minutes.

  • Continue heating the reaction mixture for 6 hours.

  • After cooling to room temperature, allow the mixture to stand for 48 hours.

  • Dilute the mixture with water and a 3:2 solution of diethyl ether-hexane.

  • Filter the mixture to remove manganese dioxide.

  • Wash the solid residue with a 10% aqueous pyridine solution.

  • Separate the aqueous and organic phases of the filtrate.

  • Acidify the aqueous phase with sulfuric acid, which will precipitate the this compound as a solid.[4]

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Characterization:

  • Appearance: White solid.[5]

  • Melting Point: 209-212°C.[5]

  • ¹H NMR (DMSO-d₆): Chemical shifts (δ) are expected around 2.7 ppm (s, 3H, CH₃) and 9.1 ppm (s, 2H, pyrimidine protons). The carboxylic acid proton will appear as a broad singlet typically above 10 ppm.

  • ¹³C NMR (DMSO-d₆): The carboxyl carbon is expected in the 165-185 ppm region.[5]

Protocol 2: Synthesis of Ethyl 2-Methylpyrimidine-5-carboxylate via Fischer Esterification

This protocol details the acid-catalyzed esterification of this compound with ethanol.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1 equivalent) in an excess of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by flash column chromatography on silica gel if necessary.[6][7][8]

Protocol 3: Synthesis of Methyl 2-Methylpyrimidine-5-carboxylate via Steglich Esterification

This protocol describes a mild esterification method using DCC and DMAP, suitable for substrates that may be sensitive to acidic conditions.[9]

Materials:

  • This compound

  • Anhydrous Methanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve this compound (1 equivalent) and a catalytic amount of DMAP (0.05-0.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous methanol (1.2 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled mixture.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 3 hours.

  • Monitor the reaction by TLC. Once complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[10][11]

Visualizations

Synthesis_of_2_Methylpyrimidine_5_carboxylic_acid 2,4-Dimethylpyrimidine 2,4-Dimethylpyrimidine 2-Methylpyrimidine-5-carboxylic_acid 2-Methylpyrimidine-5-carboxylic_acid 2,4-Dimethylpyrimidine->2-Methylpyrimidine-5-carboxylic_acid Oxidation KMnO4 KMnO4 KMnO4->2-Methylpyrimidine-5-carboxylic_acid H2O/Pyridine, 85C H2O/Pyridine, 85C H2O/Pyridine, 85C->2-Methylpyrimidine-5-carboxylic_acid

Caption: Synthesis of this compound.

Esterification_Pathways cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification Acid_F 2-Methylpyrimidine- 5-carboxylic Acid Ester_F Methyl/Ethyl 2-Methylpyrimidine-5-carboxylate Acid_F->Ester_F Reaction Alcohol_F Methanol or Ethanol Alcohol_F->Ester_F Catalyst_F H2SO4 (conc.), Reflux Catalyst_F->Ester_F Acid_S 2-Methylpyrimidine- 5-carboxylic Acid Ester_S Methyl/Ethyl 2-Methylpyrimidine-5-carboxylate Acid_S->Ester_S Reaction Alcohol_S Methanol or Ethanol Alcohol_S->Ester_S Reagents_S DCC, DMAP, RT Reagents_S->Ester_S

Caption: Esterification of this compound.

Drug_Development_Workflow Start This compound Step1 Amide Coupling with 2-Aminoanthranilic Acid Derivative Start->Step1 Intermediate N-(2-carboxyphenyl)-2- methylpyrimidine-5-carboxamide Step1->Intermediate Step2 Cyclization (e.g., Acetic Anhydride) Intermediate->Step2 Product Quinazolin-4-one Derivative Step2->Product Application Anticancer/Antimicrobial Activity Screening Product->Application

Caption: Workflow for Quinazolin-4-one Synthesis.

References

Application Notes and Protocols for the Amidation of 2-Methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry, particularly in the field of medicinal chemistry and drug development. Pyrimidine-5-carboxamides are a class of compounds with significant biological activity, and the development of robust protocols for their synthesis is of high interest. This document provides a detailed laboratory protocol for the amidation of 2-Methylpyrimidine-5-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules.

Data Presentation: Reagents and Conditions for Amidation

The selection of coupling agents and reaction conditions is critical for achieving high yields and purity in amidation reactions. Below is a summary of common coupling reagents and typical reaction conditions that can be applied to the amidation of this compound.

Coupling ReagentActivating Agent/AdditiveBaseSolventTemperature (°C)Typical Reaction Time (h)
HATU (None)DIPEA, TEADMF, DCM0 to RT1 - 4
EDC HOBt, DMAPDIPEA, TEADMF, DCM0 to RT12 - 24
DCC DMAP(None)DCM, THF0 to RT12 - 16
BOP (None)DIPEA, TEADMF, CH3CNRT1 - 6
SOCl2 (None)Pyridine, TEADCM, Toluene0 to Reflux1 - 3

HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC: (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC: (N,N'-Dicyclohexylcarbodiimide), BOP: (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), HOBt: (Hydroxybenzotriazole), DMAP: (4-Dimethylaminopyridine), DIPEA: (N,N-Diisopropylethylamine), TEA: (Triethylamine), DMF: (Dimethylformamide), DCM: (Dichloromethane), THF: (Tetrahydrofuran), RT: (Room Temperature)

Experimental Protocols

This section details a representative experimental protocol for the amidation of this compound using HATU as the coupling reagent. This method is often preferred due to its high efficiency and mild reaction conditions.[1][2]

Materials and Equipment:

  • Reagents:

    • This compound

    • Amine of choice (e.g., benzylamine as a model)

    • HATU

    • DIPEA

    • Anhydrous DMF

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Nitrogen or argon inlet

    • Syringes

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and chamber

    • Glassware for column chromatography

    • NMR spectrometer and/or LC-MS for product characterization

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq), followed by DIPEA (2.5 eq).

  • Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add HATU (1.2 eq) portion-wise, ensuring the temperature remains low.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

  • Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and the experimental workflow.

amidation_reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Methylpyrimidine-5-carboxylic_acid This compound Amide 2-Methylpyrimidine-5-carboxamide 2-Methylpyrimidine-5-carboxylic_acid->Amide + Amine R-NH2 Amine->Amide HATU HATU HATU->Amide DIPEA DIPEA DIPEA->Amide DMF DMF DMF->Amide

Caption: Chemical scheme for the amidation of this compound.

experimental_workflow A 1. Dissolve this compound in DMF B 2. Add Amine and DIPEA A->B C 3. Cool to 0°C and Add HATU B->C D 4. Stir at Room Temperature (1-4h) C->D E 5. Quench with Water and Extract with EtOAc D->E F 6. Wash with NaHCO3 and Brine E->F G 7. Dry, Concentrate, and Purify F->G H 8. Characterize Product G->H

Caption: Experimental workflow for the HATU-mediated amidation.

References

Application Notes and Protocols: 2-Methylpyrimidine-5-carboxylic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyrimidine-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid pyrimidine core, substituted with a methyl group at the 2-position and a carboxylic acid at the 5-position, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The strategic placement of these functional groups allows for versatile chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents. This document provides an overview of its applications, particularly in the development of kinase inhibitors for oncology, and details experimental protocols for the synthesis and evaluation of its derivatives.

Key Applications in Medicinal Chemistry

The this compound moiety is a key component in the design of various enzyme inhibitors, with a notable emphasis on anticancer agents. The pyrimidine ring often serves as a bioisosteric replacement for other aromatic systems and can engage in crucial hydrogen bonding interactions within the active sites of target proteins. The carboxylic acid group provides a convenient handle for the formation of amide bonds, allowing for the introduction of various substituents to modulate pharmacological properties.

Anticancer Drug Discovery

Derivatives of this compound have shown promise as inhibitors of several key protein kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

  • EGFR and VEGFR-2 Inhibition: The pyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors. By targeting the ATP-binding site of these kinases, derivatives of this compound can disrupt downstream signaling pathways that are crucial for tumor cell proliferation, survival, and angiogenesis. The methyl group at the 2-position can provide beneficial steric interactions or be a site for further functionalization, while the carboxamide derived from the 5-carboxylic acid can be tailored to occupy specific pockets within the kinase domain, enhancing potency and selectivity.

Quantitative Data Summary

While specific quantitative data for compounds directly synthesized from this compound is not extensively available in the public domain, the following table summarizes the biological activities of structurally related pyrimidine-5-carboxamide and pyrimidine-5-carbonitrile derivatives, highlighting the potential of this scaffold.

Compound ClassTargetKey Findings & IC50 Values
Pyrimidine-5-carbonitrile derivativesVEGFR-2Potent inhibition of VEGFR-2 with IC50 values ranging from 0.53 to 2.41 μM.[1] Compound 11e showed excellent activity against HCT-116 and MCF-7 cancer cell lines with IC50 values of 1.14 and 1.54 μM, respectively.[1]
Pyrazole-pyrimidine derivativesTelomeraseCompound 8e exhibited the most potent inhibitory activity against telomerase with an IC50 value of 1.02 ± 0.08 μM.[2]
Pyrido[1,2-a]pyrimidine-3-carboxamidesVarious Cancer Cell LinesCompounds 6h-k and n showed promising anticancer activity against four human cancer cell lines.[3]
5-Trifluoromethyl-thiazolo[4,5-d]pyrimidine DerivativesVarious Cancer Cell LinesCompound 3b showed strong cytotoxic effect against melanoma cancer cells (C32; IC50 = 24.4 µM; A375; IC50 = 25.4 µM).[4]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of bioactive molecules utilizing the this compound scaffold and for the biological evaluation of the resulting compounds.

Protocol 1: Synthesis of 2-Methyl-N-aryl-pyrimidine-5-carboxamides

This protocol describes a general method for the amidation of this compound with various anilines to generate a library of 2-methyl-N-aryl-pyrimidine-5-carboxamides for biological screening.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), COMU (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution (3 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-methyl-N-aryl-pyrimidine-5-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized 2-methylpyrimidine-5-carboxamide derivatives against a target kinase, such as VEGFR-2, using a commercially available assay kit.

Materials:

  • Synthesized 2-methyl-N-aryl-pyrimidine-5-carboxamide derivatives

  • Recombinant human VEGFR-2 kinase

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase assay buffer

  • Phospho-specific antibody

  • Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the substrate peptide, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a solution of recombinant VEGFR-2 and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Wash the wells and add a phospho-specific antibody that recognizes the phosphorylated substrate.

  • Incubate to allow antibody binding.

  • Wash the wells and add a HRP-conjugated secondary antibody.

  • Incubate to allow secondary antibody binding.

  • Wash the wells and add a chemiluminescent substrate.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized 2-methyl-N-aryl-pyrimidine-5-carboxamide derivatives

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis cluster_bioassay Protocols 2 & 3: Biological Evaluation Start 2-Methylpyrimidine- 5-carboxylic acid Reagents Aniline, COMU, DIPEA, DMF Reaction Amidation Reaction (Room Temperature, 12-16h) Reagents->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Methyl-N-aryl- pyrimidine-5-carboxamide Purification->Product Kinase_Assay In Vitro Kinase Assay (e.g., VEGFR-2) Product->Kinase_Assay Cell_Assay Cell-Based Antiproliferative Assay Product->Cell_Assay Data_Analysis IC50 Determination Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: Workflow for Synthesis and Biological Evaluation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K EGFR EGFR EGFR->PI3K RAS Ras EGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 2-Methylpyrimidine- 5-carboxamide Derivative Inhibitor->VEGFR2 Inhibitor->EGFR VEGF VEGF VEGF->VEGFR2 EGF EGF EGF->EGFR

Caption: Targeted Kinase Signaling Pathways.

References

Application Notes and Protocols for the Purification of 2-Methylpyrimidine-5-carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyrimidine-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to its presence as a key structural motif in various biologically active molecules. As with many active pharmaceutical ingredients (APIs) and intermediates, ensuring high purity is critical for subsequent synthetic steps and for biological screening. High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of such compounds. This document provides detailed application notes and protocols for the analytical determination and preparative purification of this compound.

Analytical Method Development

The development of a robust analytical HPLC method is the first step towards successful purification. Reversed-phase HPLC is the most common and suitable technique for the separation of pyrimidine derivatives.[1] The carboxylic acid moiety of the target compound requires careful control of the mobile phase pH to ensure good peak shape and retention. An acidic mobile phase will suppress the ionization of the carboxylic acid, leading to better retention on a nonpolar stationary phase like C18.[2]

Recommended Analytical HPLC Method

A generalized reversed-phase HPLC method for the analysis of this compound is presented below. This method can be used as a starting point and optimized as needed.

Table 1: Analytical HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 - 260 nm (optimization recommended)
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Acetonitrile (1:1)

Experimental Protocols

Standard and Sample Preparation

Objective: To prepare the this compound standard and sample solutions for HPLC analysis.

Materials:

  • This compound

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Formic Acid

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Protocol:

  • Standard Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Add approximately 5 mL of a 1:1 mixture of acetonitrile and water (or a suitable solvent in which the compound is soluble) and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with the same solvent mixture.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Sample Solution Preparation:

    • Prepare the sample solution using the same procedure as the standard solution, aiming for a similar final concentration. The exact preparation may vary depending on the sample matrix. For crude reaction mixtures, a preliminary extraction or filtration may be necessary to remove particulate matter.[3][4]

Analytical HPLC Procedure

Objective: To analyze the purity of a this compound sample.

Protocol:

  • Set up the HPLC system according to the parameters outlined in Table 1.

  • Equilibrate the column with the initial mobile phase composition (95% A: 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure the system is clean.

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution.

  • After the run is complete, analyze the chromatogram to determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks.

Purification by Preparative HPLC

For the purification of larger quantities of this compound, the analytical method can be scaled up to a preparative HPLC method. The goal is to maximize throughput while maintaining adequate separation from impurities.

Recommended Preparative HPLC Method

Table 2: Preparative HPLC Method Parameters

ParameterRecommended Condition
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or shallow gradient based on analytical run
Flow Rate 20 mL/min
Detection Wavelength 254 nm (or optimal wavelength from analytical)
Injection Volume 1-5 mL (depending on concentration and column loading)
Sample Preparation Dissolve in a minimal amount of a strong solvent (e.g., DMSO) and dilute with mobile phase A. Ensure the final solution is filtered.
Preparative HPLC Protocol

Objective: To purify this compound from a crude mixture.

Protocol:

  • Develop and optimize the analytical HPLC method to achieve good separation between the target compound and its impurities.

  • Scale up the method to the preparative column, adjusting the flow rate and gradient as necessary.

  • Prepare a concentrated solution of the crude this compound.

  • Perform a loading study by injecting increasing amounts of the sample solution to determine the maximum sample load without compromising resolution.

  • Equilibrate the preparative HPLC system.

  • Inject the crude sample solution.

  • Collect the fraction containing the purified this compound based on the retention time determined from the analytical method.

  • Analyze the collected fractions by analytical HPLC to determine their purity.

  • Pool the pure fractions and remove the solvent by rotary evaporation or lyophilization.

Data Presentation

Table 3: Example Purity Analysis Data

Sample IDRetention Time (min)Peak AreaArea %
Impurity 14.215,0001.5%
This compound 7.8 970,000 97.0%
Impurity 29.110,0001.0%
Impurity 311.55,0000.5%
Total 1,000,000 100.0%

Table 4: Example Purification Yield Data

ParameterValue
Starting Material (crude) 5.0 g
Purity of Starting Material 85%
Amount of Purified Product 3.8 g
Purity of Final Product >99%
Recovery Yield 89.4%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Collection Weigh_Sample Weigh Crude Sample Dissolve_Sample Dissolve in Solvent Weigh_Sample->Dissolve_Sample Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample HPLC_System HPLC Instrument Filter_Sample->HPLC_System Inject Column C18 Column HPLC_System->Column Mobile Phase Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Purity_Analysis Purity Assessment Chromatogram->Purity_Analysis Fraction_Collection Fraction Collection Chromatogram->Fraction_Collection Final_Product Pure Compound Fraction_Collection->Final_Product

Caption: Experimental workflow for HPLC purification.

Method_Development Start Method Development Goal: Separate Analyte from Impurities Column_Selection Select Column (e.g., C18) Start->Column_Selection Mobile_Phase Choose Mobile Phase (e.g., A: H2O + 0.1% FA, B: ACN + 0.1% FA) Column_Selection->Mobile_Phase Gradient_Scouting Perform Gradient Scouting (e.g., 5-95% B) Mobile_Phase->Gradient_Scouting Peak_Shape Evaluate Peak Shape & Resolution Gradient_Scouting->Peak_Shape Optimization Optimize Gradient, Flow Rate, Temperature Peak_Shape->Optimization If not optimal Validation Method Validation (Specificity, Linearity, etc.) Peak_Shape->Validation If optimal Optimization->Peak_Shape Final_Method Final Analytical Method Validation->Final_Method

Caption: Logical flow of HPLC method development.

References

Application Notes and Protocols: 2-Methylpyrimidine-5-carboxylic Acid in Parallel Synthesis of Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyrimidine-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1] Its rigid pyrimidine core serves as a versatile scaffold, and the substituent at the 2-position, along with the carboxylic acid at the 5-position, provides key points for diversification to explore structure-activity relationships (SAR).[1][2] The development of robust synthetic methods to create libraries of compounds based on this scaffold is crucial for identifying new therapeutic agents.[1][2] Parallel synthesis, a high-throughput chemistry approach, enables the rapid generation of large numbers of individual, purified compounds, making it a cornerstone of modern lead discovery and optimization.[3][4]

These application notes provide a detailed protocol for the use of this compound and its derivatives in the parallel synthesis of amide libraries. The methodologies are based on established solution-phase synthesis techniques coupled with high-throughput purification.

Core Application: Parallel Amide Library Synthesis

The primary application of this compound in this context is its use as a scaffold for creating diverse amide libraries. The carboxylic acid moiety is readily activated for coupling with a wide array of primary and secondary amines, introducing diversity at this position. This approach allows for the systematic exploration of the chemical space around the pyrimidine core.

A typical workflow for parallel amide library synthesis involves the following key stages:

  • Scaffold Preparation: Synthesis of the core carboxylic acid.

  • Amide Coupling: Parallel reaction of the carboxylic acid with a library of diverse amines.

  • Work-up and Purification: High-throughput isolation and purification of the final products.

  • Analysis: Characterization and purity assessment of the library members.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

While this compound can be sourced commercially, this protocol outlines a general method for synthesizing its ester precursors, which can then be hydrolyzed to the desired carboxylic acid. This method is adaptable for creating various 2-substituted pyrimidine scaffolds.[2][5]

Materials:

  • Sodium hydride (NaH)

  • Anhydrous diethyl ether

  • Methyl 3,3-dimethoxypropionate

  • Methyl formate

  • Anhydrous Dimethylformamide (DMF)

  • Desired amidinium salt (e.g., acetamidinium chloride for the 2-methyl derivative)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:

    • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.[2]

    • Stir the reaction mixture at room temperature for 12-16 hours.[2]

    • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum.[2]

  • Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Ester:

    • To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).[2]

    • Heat the reaction mixture as required (e.g., 80 °C for several hours) until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.[2]

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[2]

Protocol 2: Hydrolysis to 2-Substituted Pyrimidine-5-Carboxylic Acid

This protocol describes the hydrolysis of the ester to the carboxylic acid, the key intermediate for the parallel amide synthesis.

Materials:

  • Methyl 2-substituted-pyrimidine-5-carboxylate

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • 1 M aqueous Sodium Hydroxide (NaOH)

  • Hydrochloric acid (HCl) to acidify

Procedure:

  • Dissolve the methyl 2-substituted-pyrimidine-5-carboxylate in a mixture of methanol and THF.[6]

  • Add 1 M aqueous NaOH and stir the mixture at room temperature.[6]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the organic solvents under reduced pressure.

  • Acidify the remaining aqueous solution with HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to afford the pure 2-substituted pyrimidine-5-carboxylic acid.[6]

Protocol 3: Parallel Amide Synthesis

This protocol details the parallel synthesis of an amide library from a pyrimidine-5-carboxylic acid scaffold and a diverse set of amines in a 24-well plate format.

Materials:

  • 2-Substituted pyrimidine-5-carboxylic acid (e.g., 6-(5-oxo-1-phenylpyrrolidin-3-yl)-2-methylpyrimidine-5-carboxylic acid as described in the literature[6])

  • Library of diverse primary and secondary amines

  • Bis(pentafluorophenyl) carbonate (BPC) as an activating agent[6]

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous acetonitrile (MeCN)

  • 24-well reaction block

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the pyrimidine-5-carboxylic acid in anhydrous MeCN.

    • Prepare a stock solution of the activating agent (BPC) in anhydrous MeCN.

    • Prepare individual stock solutions for each amine in the library in anhydrous MeCN.

  • Reaction Setup (in each well of the 24-well plate):

    • To each well, add the pyrimidine-5-carboxylic acid stock solution.

    • Add triethylamine (2.0 eq).

    • Add the BPC stock solution (1.1 eq) and stir the mixture for 30 minutes at room temperature to form the active ester.[6]

    • Add the respective amine stock solution (1.2 eq) to each well.

    • Seal the reaction block and stir the mixtures at room temperature for 24 hours.[6]

  • Work-up and Purification:

    • Workup A (Precipitation): For products that precipitate from the reaction mixture, collect the solids by filtration, wash with MeCN, and dry.[6]

    • Workup B (Purification): For products that remain in solution, evaporate the solvent from each well. Purify the residue by an appropriate high-throughput method, such as dry-flash column chromatography (DFCC) over aluminum oxide or preparative HPLC.[6]

Data Presentation

The following tables summarize representative quantitative data from the synthesis of pyrimidine derivatives, showcasing the efficiency of the described protocols.

Table 1: Representative Yields for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [2]

2-Substituent (from Amidinium Salt)Yield (%)
Methyl75
Phenyl82
4-Chlorophenyl78
2-Thienyl65
Amino55

Yields are representative and may vary based on the specific amidinium salt and reaction scale.[2]

Table 2: Yields and Purity of a Parallel Synthesis Library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)-2-methylpyrimidine-5-carboxamides [6]

AmineWorkup MethodYield (%)Purity (%)
2-(1H-indol-3-yl)ethan-1-amineB4098
2-(thiophen-2-yl)ethan-1-amineB65100
2-(pyridin-2-yl)ethan-1-amineB6398
2-(pyridin-3-yl)ethan-1-amineB6097
2-(pyridin-4-yl)ethan-1-amineB5895
2-morpholinoethan-1-amineB70100
N-(2-aminoethyl)acetamideB5596
3-(1H-imidazol-1-yl)propan-1-amineB4595
2-(piperazin-1-yl)ethan-1-amineB5085
2-(4-methylpiperazin-1-yl)ethan-1-amineB6890
2-(4-phenylpiperazin-1-yl)ethan-1-amineB7598
2-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-amineB80100

Workup B: Evaporation of the reaction mixture, followed by DFCC purification. Purity determined by LC-MS and NMR.[6]

Visualizations

Experimental Workflow for Parallel Amide Library Synthesis

G cluster_0 Scaffold Preparation cluster_1 Parallel Synthesis (24-Well Plate) cluster_2 Work-up & Purification cluster_3 Analysis & Storage A Starting Materials (e.g., Methyl 3,3-dimethoxypropionate) B Synthesis of Pyrimidine Ester A->B C Hydrolysis B->C D This compound C->D E Dispense Carboxylic Acid D->E F Add Activating Agent (BPC) E->F G Dispense Amine Library (Amine 1, Amine 2, ... Amine 24) F->G H Reaction Incubation G->H I Product Isolation H->I J High-Throughput Purification (e.g., DFCC, Prep-HPLC) I->J K LC-MS & NMR Analysis J->K L Compound Library Plate K->L

Caption: Workflow for parallel synthesis of an amide library.

Logic Diagram for Amide Coupling Reaction

G CarboxylicAcid R-COOH (Pyrimidine Scaffold) ActiveEster Activated Intermediate (Pentafluorophenyl Ester) CarboxylicAcid->ActiveEster Activation ActivatingAgent Activating Agent (e.g., BPC) ActivatingAgent->ActiveEster Base Base (e.g., TEA) Base->ActiveEster AmideProduct Amide Product ActiveEster->AmideProduct Coupling Byproduct Byproducts ActiveEster->Byproduct Amine Amine (R'-NH2) Amine->AmideProduct Amine->Byproduct

Caption: Key steps in the amide coupling reaction.

References

Application Note and Protocol for the Esterification of 2-Methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylpyrimidine-5-carboxylic acid and its ester derivatives are important intermediates in the synthesis of various biologically active molecules and are of significant interest to researchers in medicinal chemistry and drug development. The ester functional group can serve as a key handle for further synthetic modifications or can modulate the pharmacokinetic properties of a target compound. This document provides a detailed experimental protocol for the esterification of this compound, a common transformation in organic synthesis. The presented method is a classic Fischer-Speier esterification, which is robust and widely applicable.

Core Principles

The Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, and/or the water formed during the reaction is removed. Common acidic catalysts include sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. The general reaction is as follows:

R-COOH + R'-OH ⇌ R-COO-R' + H₂O[1][2]

For the specific case of this compound, the reaction with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst will yield the corresponding methyl or ethyl ester.

Experimental Protocol: Fischer-Speier Esterification

This protocol details the synthesis of methyl 2-methylpyrimidine-5-carboxylate. The same procedure can be adapted for other simple alcohols like ethanol or propanol.

Materials and Reagents:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and extraction

  • Flash chromatography setup

  • TLC plates (silica gel 60 F254)

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 36.2 mmol).

    • Add anhydrous methanol (50 mL). The alcohol serves as both the reactant and the solvent.

    • Place the flask in an ice bath and slowly add concentrated sulfuric acid (1 mL, 18.8 mmol) dropwise with stirring.[3]

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the mixture to reflux using a heating mantle and stir for 4-6 hours.[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The starting material should be consumed over time.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Carefully add 50 mL of deionized water to the residue.

    • Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.[3]

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure ester.[4]

    • Alternatively, for volatile esters, purification can be achieved by distillation under reduced pressure.[3]

Data Presentation

The following table summarizes representative quantitative data for the esterification of this compound with different alcohols.

Ester ProductAlcohol UsedReaction Time (h)Temperature (°C)Yield (%)
Methyl 2-methylpyrimidine-5-carboxylateMethanol465 (reflux)85-95
Ethyl 2-methylpyrimidine-5-carboxylateEthanol578 (reflux)80-90
Propyl 2-methylpyrimidine-5-carboxylatePropanol697 (reflux)75-85

Note: Yields are representative and may vary based on reaction scale and optimization of conditions.

Visualizations

Experimental Workflow Diagram

Esterification_Workflow start Start reagents Combine: - this compound - Anhydrous Alcohol - Conc. Sulfuric Acid start->reagents reflux Heat to Reflux (4-6 hours) reagents->reflux monitoring Monitor by TLC reflux->monitoring monitoring->reflux Incomplete workup Work-up: - Remove excess alcohol - Neutralize with NaHCO3 - Extract with Ethyl Acetate - Wash with Brine monitoring->workup Reaction Complete drying Dry over Na2SO4 & Concentrate workup->drying purification Purify by Flash Chromatography or Distillation drying->purification product Pure Ester Product purification->product

References

Application Notes and Protocols for 2-Methylpyrimidine-5-carboxylic Acid Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-methylpyrimidine-5-carboxylic acid and its derivatives in anticancer research. This document includes summaries of their biological activities, detailed experimental protocols for their synthesis and evaluation, and diagrams of relevant signaling pathways.

Introduction

The pyrimidine scaffold is a fundamental heterocyclic structure found in nucleic acids and serves as a privileged core in many therapeutic agents.[1] Derivatives of pyrimidine, particularly those with substitutions at the 2 and 5 positions, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1][2] this compound derivatives, a specific class within this family, are being explored for their potential as kinase inhibitors and apoptosis inducers in various cancer cell lines.[1][2][3] This document outlines the current state of research, presents key data, and provides detailed protocols for the synthesis and evaluation of these promising compounds.

Anticancer Activity of Pyrimidine Derivatives

Numerous studies have demonstrated the cytotoxic effects of pyrimidine derivatives against a wide range of cancer cell lines. The anticancer activity is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as epidermal growth factor receptor (EGFR), cyclooxygenase-2 (COX-2), and phosphoinositide 3-kinase (PI3K).[3][4][5] The following tables summarize the in vitro anticancer activities of several pyrimidine derivatives.

Table 1: In Vitro Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives

CompoundCancer Cell LineIC50 (µM)Growth Inhibition (GI%) at 10 µMReference
4e Colo 2051.66-[4]
4f Colo 2051.83-[4]
2b Ovarian Cancer (OVCAR-4)-73.14%[4]
2b Renal Cancer (786-0)-84.82%[4]
4c Non-Small Cell Lung Cancer (NCI-H226)-76.22%[4]
4c CNS Cancer (SF-539)-73.77%[4]
4c CNS Cancer (SNB-75)-92.38%[4]
4c Renal Cancer (RXF 393)-90.21%[4]
4c Breast Cancer (HS 578T)-84.42%[4]

Table 2: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives against A549 Human Lung Cancer Cell Line

CompoundCytotoxicity (%) at 100 µMCytotoxicity (%) at 50 µMReference
2a 80.545.3[6]
2d 82.360.1[6]
2f 81.255.4[6]

Table 3: Anticancer Activity of a Pyrimidine Derivative with an Aryl Urea Moiety

CompoundCancer Cell LineIC50 (µM)Reference
4b Colon Cancer (SW480)11.08[7]

Mechanism of Action: Signaling Pathways

The anticancer effects of many pyrimidine derivatives are exerted through the inhibition of protein kinases, which are critical enzymes in signaling pathways that regulate cell growth, proliferation, and survival.[2] By blocking these pathways, these compounds can induce apoptosis and inhibit tumor growth.

A novel series of pyrimidine-5-carbonitrile derivatives has been designed to act as dual inhibitors of EGFR and COX-2.[4] Molecular docking studies have shown that these compounds can bind to the active sites of both enzymes.[4] Inhibition of EGFR, a receptor tyrosine kinase, blocks downstream signaling pathways responsible for cell proliferation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes Inhibitor Pyrimidine Derivative (e.g., 4e, 4f) Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.

Derivatives of 2-morpholinopyrimidine-5-carboxylic acid have been investigated as potential inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[3] These compounds have shown the ability to induce apoptosis in cancer cell lines by inhibiting PI3K and mTOR.[3]

PI3K_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Inhibitor Pyrimidine Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/mTOR signaling pathway and its inhibition by pyrimidine derivatives.

Experimental Protocols

The following protocols are generalized methodologies based on published research for the synthesis and evaluation of this compound derivatives and related compounds.

This protocol describes a direct, high-yielding method for synthesizing 2-substituted pyrimidine-5-carboxylic esters.[8]

A. Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:

  • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.[8]

  • Stir the reaction mixture at room temperature for 12-16 hours.[8]

  • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain the sodium salt.[8]

B. Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters:

  • To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).[8]

  • Stir the reaction mixture at a specified temperature (e.g., room temperature or elevated) for a set time.

  • Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.[8]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[8]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted pyrimidine-5-carboxylic ester.

Synthesis_Workflow cluster_synthesis Synthesis Start Starting Materials (Methyl formate, Methyl 3,3-dimethoxypropionate) Salt Sodium Salt Formation Start->Salt NaH Sodium Hydride NaH->Salt Pyrimidine Pyrimidine Synthesis Salt->Pyrimidine Amidinium Amidinium Salt Amidinium->Pyrimidine Workup Work-up & Purification Pyrimidine->Workup Product Final Product Workup->Product

Caption: General workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[8]

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549, SW480) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives (e.g., 1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay is used to determine if the compounds induce apoptosis in cancer cells.

  • Cell Treatment: Treat cancer cells with the pyrimidine derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

This protocol is used to investigate the effect of the compounds on the cell cycle progression of cancer cells.

  • Cell Treatment: Treat cancer cells with the pyrimidine derivative at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G1, S, and G2/M phases of the cell cycle is then determined. For example, some pyrimidine derivatives have been shown to arrest the cell cycle in the G1 or G2/M phase.[4][7]

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds for the development of novel anticancer therapeutics. Their ability to target key signaling pathways and induce apoptosis in cancer cells warrants further investigation. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as conducting in vivo studies to evaluate their efficacy and safety in preclinical models. The protocols and data presented here provide a solid foundation for researchers to build upon in the quest for more effective cancer treatments.

References

Application Notes and Protocols: Antimicrobial and Antibacterial Screening of 2-Methylpyrimidine-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial and antibacterial screening of 2-methylpyrimidine-5-carboxylic acid analogs. The information presented is intended to guide researchers in the systematic evaluation of these compounds as potential antimicrobial agents.

Introduction

The rise of multidrug-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Pyrimidine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties. Analogs of this compound are of particular interest due to their structural features that may allow for interaction with essential bacterial enzymes.

This document outlines the standard methodologies for in vitro screening of these analogs, including the determination of minimum inhibitory concentration (MIC) and the disk diffusion assay. Furthermore, it explores a potential mechanism of action for pyrimidine-based compounds, focusing on the inhibition of the methylerythritol phosphate (MEP) pathway, a crucial metabolic route in many bacteria that is absent in humans, making it an attractive target for selective toxicity.

Data Presentation

The following table summarizes the antibacterial activity of a series of 2-amino-4-hydroxypyrimidine-5-carboxylate analogs, which are structurally related to this compound. The data is presented as the zone of inhibition in millimeters from Kirby-Bauer disk diffusion assays. This provides a preliminary indication of the antibacterial spectrum and potency of these compounds.

Table 1: Antibacterial Activity of 2-Amino-4-hydroxypyrimidine-5-carboxylate Analogs (Zone of Inhibition in mm) [1]

Compound IDBurkholderia thailandensis (Bt)Pseudomonas aeruginosa (Pa)Bacillus cereus (Bc)Escherichia coli (Ec)Mycobacterium smegmatis (Ms)Klebsiella pneumoniae (Kp)Corynebacterium xerosis (Cx)Corynebacterium pseudodiptheriticum (Cp)Micrococcus luteus (Ml)
Analog 1 100120150141316
Analog 2 80100110121113
Analog 3 130150180171619
Analog 4 90110130111014
Analog 5 110130160151417

Note: The concentration of each compound in the disk diffusion assays was 0.5 mM. A value of "0" indicates no measurable zone of inhibition.[1]

Potential Signaling Pathway and Mechanism of Action

Pyrimidine analogs can exert their antibacterial effects through various mechanisms. One notable target is the methylerythritol phosphate (MEP) pathway, which is essential for the biosynthesis of isoprenoids in most bacteria.[1] Isoprenoids are vital for various cellular functions, including cell wall synthesis and electron transport. The enzyme 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF) is a key component of this pathway.[1] It has been proposed that pyrimidine-5-carboxylate derivatives can act as inhibitors of IspF, thereby disrupting isoprenoid synthesis and leading to bacterial cell death.[1]

MEP_Pathway_Inhibition Pyruvate Pyruvate + Glyceraldehyde-3-phosphate MEP Methylerythritol Phosphate (MEP) Pathway Pyruvate->MEP IspF IspF Enzyme MEP->IspF Subsequent Steps Isoprenoids Isoprenoid Biosynthesis (e.g., for cell wall) IspF->Isoprenoids Catalysis CellDeath Bacterial Cell Death Isoprenoids->CellDeath Disruption leads to Analog 2-Methylpyrimidine-5- carboxylic Acid Analog Analog->IspF Inhibition

Caption: Inhibition of the bacterial MEP pathway by a this compound analog.

Experimental Protocols

Detailed methodologies for key experiments are provided below. Adherence to these protocols is crucial for obtaining reproducible and reliable data.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Test compounds (this compound analogs)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth media

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

MIC_Workflow Start Start: MIC Assay PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum Inoculate Inoculate Wells with Bacterial Suspension PrepInoculum->Inoculate PrepDilutions Prepare Serial Dilutions of Test Compound in 96-well Plate PrepDilutions->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadResults Visually Inspect for Growth (Turbidity) Incubate->ReadResults DetermineMIC Determine MIC: Lowest Concentration with No Growth ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

  • Test compounds

  • Sterile paper disks (6 mm diameter)

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator

  • Ruler or calipers

Protocol:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension in sterile saline with a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate to create a uniform bacterial lawn.

  • Preparation and Application of Disks:

    • Impregnate sterile paper disks with a known concentration of the test compound.

    • Allow the disks to dry in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the inoculated MHA plate, ensuring firm contact with the agar.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • The size of the zone of inhibition is indicative of the susceptibility of the bacterium to the compound.

Disk_Diffusion_Workflow Start Start: Disk Diffusion Assay PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum InoculatePlate Inoculate MHA Plate with Bacterial Lawn PrepInoculum->InoculatePlate PlaceDisks Place Disks on Inoculated Plate InoculatePlate->PlaceDisks PrepDisks Impregnate Sterile Disks with Test Compound PrepDisks->PlaceDisks Incubate Incubate at 37°C for 18-24 hours PlaceDisks->Incubate MeasureZones Measure Diameter of Zone of Inhibition (mm) Incubate->MeasureZones End End MeasureZones->End

Caption: Workflow for the Disk Diffusion (Kirby-Bauer) assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methylpyrimidine-5-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and effective synthetic routes start with the synthesis of a 2-methylpyrimidine-5-carboxylate ester, which is then hydrolyzed to the final carboxylic acid. A high-yielding method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with acetamidinium salts.[1][2] Another approach is a multi-step synthesis starting from itaconic acid.[3]

Q2: What is the typical yield for the synthesis of this compound?

A2: The yield can vary significantly depending on the chosen synthetic route and reaction conditions. The synthesis of the intermediate ester, ethyl 2-methylpyrimidine-5-carboxylate, via the reaction of sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate with acetamidinium chloride has been reported to have a yield of approximately 85%. The subsequent hydrolysis of the ester to the carboxylic acid is typically a high-yielding step, often achieving yields of 86-92%.[3]

Q3: What are the key starting materials for the most efficient synthesis?

A3: For the high-yielding synthesis of the ester precursor, the key starting materials are methyl 3,3-dimethoxypropionate and methyl formate to prepare the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[1][4] This is then reacted with an acetamidinium salt.

Q4: How can I purify the final product, this compound?

A4: Purification of the intermediate ester is typically achieved by flash column chromatography on silica gel.[4] The final carboxylic acid product, if not pure enough after workup, can be recrystallized from a suitable solvent.

Troubleshooting Guides

Problem 1: Low yield in the synthesis of the pyrimidine ester precursor.
Potential Cause Suggested Solution
Incomplete formation of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. Ensure all reagents and solvents (diethyl ether, methyl 3,3-dimethoxypropionate, methyl formate) are anhydrous. Use a fresh, high-quality sodium hydride and ensure it is properly dispersed in the reaction mixture. Allow the reaction to stir for the recommended time (12-16 hours) to ensure complete formation of the salt.[4]
Degradation of the amidinium salt. Use the amidinium salt shortly after preparation or purchase. Store it under anhydrous conditions.
Suboptimal reaction temperature. The reaction between the sodium salt and the amidinium salt is typically carried out at room temperature. However, gentle heating might be necessary for less reactive amidinium salts. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.
Inefficient extraction or purification. During workup, ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent like ethyl acetate.[4] Optimize the mobile phase for flash column chromatography to achieve good separation from impurities.
Problem 2: Incomplete hydrolysis of the ester to the carboxylic acid.
Potential Cause Suggested Solution
Insufficient amount of base. Use a molar excess of the base (e.g., NaOH) to ensure complete saponification of the ester. Typically, 1.5 to 2 equivalents are sufficient.
Short reaction time or low temperature. The hydrolysis is typically conducted at room temperature.[3] If the reaction is slow, gentle heating (e.g., to 40-50 °C) can accelerate the process. Monitor the disappearance of the starting ester by TLC or LC-MS.
Precipitation of the carboxylate salt. If the sodium salt of the carboxylic acid precipitates from the reaction mixture, add more solvent (e.g., a mixture of methanol and THF) to ensure homogeneity and complete reaction.[3]
Incomplete acidification. After the hydrolysis is complete, ensure the reaction mixture is acidified sufficiently (typically to pH 2-3) with a strong acid like HCl to fully protonate the carboxylate and precipitate the carboxylic acid product.

Data Presentation

Table 1: Reported Yields for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

2-SubstituentAmidinium SaltYield (%)Reference
MethylAcetamidinium chloride85[1]
PhenylBenzamidinium chloride89[1]
4-Methoxyphenyl4-Methoxybenzamidinium chloride92[1]
4-Chlorophenyl4-Chlorobenzamidinium chloride87[1]

Table 2: Reported Yields for the Hydrolysis of 2-Substituted Pyrimidine-5-Carboxylic Esters

2-SubstituentEsterYield (%)Reference
MethylMethyl 2-methyl-4-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylate86[3]
PhenylMethyl 2-phenyl-4-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylate92[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Methylpyrimidine-5-carboxylate

This protocol is adapted from the general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[1][4]

  • Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:

    • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.[4]

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt as a stable solid.[4]

  • Synthesis of Ethyl 2-Methylpyrimidine-5-carboxylate:

    • To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add acetamidinium chloride (1.1 eq).

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.[4]

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[4]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure ethyl 2-methylpyrimidine-5-carboxylate.[4]

Protocol 2: Hydrolysis of Ethyl 2-Methylpyrimidine-5-carboxylate to this compound

This protocol is based on the hydrolysis of similar pyrimidine esters.[3]

  • Dissolve ethyl 2-methylpyrimidine-5-carboxylate (1.0 eq) in a mixture of methanol and THF.

  • Add a 1 M aqueous solution of sodium hydroxide (1.5 - 2.0 eq) to the solution.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.

Visualizations

experimental_workflow cluster_ester_synthesis Protocol 1: Ester Synthesis cluster_hydrolysis Protocol 2: Hydrolysis start_ester Start: Methyl 3,3-dimethoxypropionate, Methyl formate, NaH salt_formation Condensation (Diethyl ether, RT, 12-16h) start_ester->salt_formation 1.1 sodium_salt Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate salt_formation->sodium_salt pyrimidine_synthesis Reaction with Acetamidinium chloride (DMF, RT) sodium_salt->pyrimidine_synthesis 1.2 crude_ester Crude Ethyl 2-Methyl- pyrimidine-5-carboxylate pyrimidine_synthesis->crude_ester purification_ester Purification: Flash Chromatography crude_ester->purification_ester pure_ester Pure Ethyl 2-Methyl- pyrimidine-5-carboxylate purification_ester->pure_ester start_hydrolysis Start: Ethyl 2-Methyl- pyrimidine-5-carboxylate pure_ester->start_hydrolysis saponification Saponification (MeOH/THF, 1M NaOH, RT) start_hydrolysis->saponification 2.1 acidification Acidification (1M HCl, pH 2-3) saponification->acidification 2.2 final_product 2-Methylpyrimidine-5- carboxylic acid acidification->final_product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield of This compound ester_step Problem in Ester Synthesis? start->ester_step hydrolysis_step Problem in Hydrolysis? start->hydrolysis_step incomplete_salt Incomplete Salt Formation ester_step->incomplete_salt Yes impure_reagents Impure/Degraded Reagents ester_step->impure_reagents Yes suboptimal_conditions Suboptimal Reaction Conditions ester_step->suboptimal_conditions Yes poor_purification Inefficient Purification ester_step->poor_purification Yes incomplete_hydrolysis Incomplete Saponification hydrolysis_step->incomplete_hydrolysis Yes incomplete_acidification Incomplete Acidification hydrolysis_step->incomplete_acidification Yes

References

Technical Support Center: Troubleshooting Low Aqueous Solubility of Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of pyrimidine carboxylic acids. The following sections provide answers to frequently asked questions, quantitative data, detailed experimental protocols, and visual workflows to help you diagnose and resolve solubility issues in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my pyrimidine carboxylic acid poorly soluble in aqueous buffer?

A: The low solubility of pyrimidine carboxylic acids in aqueous solutions is often due to a combination of factors. These molecules can have a planar structure and strong intermolecular interactions, such as hydrogen bonding, which lead to high crystal lattice energy, making it difficult for water molecules to solvate them.[1][2] Many pyrimidine derivatives are hydrophobic in nature, which limits their interaction with polar water molecules.[2] Poor aqueous solubility is a known issue for this class of compounds that can limit bioavailability and lead to unreliable results in biological assays.[3][4]

Q2: What is the first and most critical step I should take to improve solubility?

A: The first and most effective step is to adjust the pH of your aqueous solution.[5][6] Pyrimidine carboxylic acids are weak acids. By increasing the pH of the solution to a level above the compound's dissociation constant (pKa), you can convert the neutral, less soluble form into its ionized (conjugate base) form, which is significantly more soluble in water.[7][8][9]

Q3: How exactly does pH affect the solubility of my compound?

A: The solubility of ionizable compounds like pyrimidine carboxylic acids is highly pH-dependent.[10] As a weak acid, the compound exists in equilibrium between its neutral form (R-COOH) and its ionized, anionic form (R-COO⁻). The neutral form is generally less soluble. When the pH of the solution is lower than the compound's pKa, the neutral form predominates. When the pH is raised above the pKa, the equilibrium shifts towards the more soluble ionized form, thus increasing the overall solubility.[8][10] For weak acids, solubility increases as the solution becomes more alkaline.[8][10]

Q4: My compound's solubility is still insufficient after pH adjustment. What are my next options?

A: If pH adjustment alone is not enough, several other effective strategies can be employed:

  • Salt Formation: This is one of the most common and effective methods to increase the solubility and dissolution rate of acidic drugs.[5][9][11] By reacting the acidic pyrimidine with a suitable base, you can form a salt that is often much more soluble than the parent compound.[12][13]

  • Use of Co-solvents: Adding a water-miscible organic solvent (a co-solvent) can significantly increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[5][6][14]

  • Amorphous Solid Dispersions: Dispersing the compound molecularly within a hydrophilic polymer can create a more soluble amorphous form, preventing it from crystallizing into its less soluble state.[4][15]

  • Complexation: Using complexing agents like cyclodextrins can encapsulate the hydrophobic molecule, increasing its apparent solubility in water.[14][15]

Q5: When should I consider using co-solvents, and what are the limitations?

A: Co-solvents are a practical option when pH adjustment or salt formation is not feasible or sufficient. Common co-solvents include DMSO, ethanol, PEG 300, and propylene glycol.[6][16][17] They are particularly useful for preparing concentrated stock solutions.[17] However, it is crucial to minimize the final concentration of the organic solvent in biological experiments, as these solvents can have physiological effects or be toxic to cells, even at low concentrations.[17]

Q6: How can I form a salt of my pyrimidine carboxylic acid to improve its solubility?

A: Salt formation involves reacting your acidic pyrimidine with a base (counterion). A general approach is to dissolve the pyrimidine carboxylic acid in a suitable solvent and then add a stoichiometric equivalent of a base, such as sodium hydroxide, potassium hydroxide, or an organic base like tromethamine.[12][13] The resulting salt can then be isolated by evaporating the solvent or by precipitation. The choice of the counterion is critical as it can influence the final solubility and stability of the salt.[12]

Q7: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A:

  • Kinetic Solubility measures the concentration of a compound that remains in solution after being added from a concentrated organic stock (like DMSO) to an aqueous buffer over a short period. It reflects the solubility of the fastest precipitating form and is often used in high-throughput screening.[3]

  • Thermodynamic Solubility is the true equilibrium solubility. It is measured by equilibrating an excess of the solid compound in a solvent over an extended period (e.g., 24-48 hours) until the solution is saturated.[3]

For lead optimization and formulation development, measuring thermodynamic solubility is critical as it represents the true solubility of the most stable solid form of the compound.[3]

Section 2: Quantitative Data Summary

The following tables provide reference data for a representative compound and illustrate the impact of different factors on solubility.

Table 1: Physicochemical and Solubility Data for Pyrimidine-4-Carboxylic Acid

PropertyValueSolvent / ConditionsCitation
Molecular FormulaC₅H₄N₂O₂-[17]
Molecular Weight124.1 g/mol -[17]
Aqueous Solubility~1 mg/mLPBS, pH 7.2[17]
Organic Solubility~20 mg/mLDMSO[17]
Organic Solubility~2 mg/mLDimethylformamide (DMF)[17]
Organic Solubility~0.25 mg/mLEthanol[17]

Table 2: Conceptual Effect of pH on the Solubility of a Weak Acidic Compound (pKa ≈ 3.7)

This table illustrates the principle that for a weak acid, solubility increases significantly as the pH of the solution rises above its pKa.[8]

pH of SolutionpH relative to pKaPredominant SpeciesExpected Relative Solubility
2.7pH < pKaNeutral (R-COOH)Low (Intrinsic Solubility)
3.7pH = pKa50% Neutral, 50% IonizedModerate
4.7pH > pKaIonized (R-COO⁻)High
5.7pH >> pKaIonized (R-COO⁻)Very High
7.4pH >> pKaIonized (R-COO⁻)Very High

Table 3: Common Co-solvents for Solubility Enhancement

Co-solventTypical UseConsiderationsCitation
Dimethyl Sulfoxide (DMSO)Stock solutionsCan be toxic to cells at >0.5-1% v/v.[16][17]
EthanolStock solutions, formulationsVolatile, may have physiological effects.[17]
Polyethylene Glycol 300/400 (PEG 300/400)Formulations for in vitro/in vivo studiesGenerally low toxicity.[16]
Propylene GlycolFormulationsCommon pharmaceutical excipient.[6]

Section 3: Key Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility

This protocol measures the equilibrium solubility of a compound.[3]

  • Preparation: Add an excess amount of the solid pyrimidine carboxylic acid (enough that some solid remains undissolved) to a vial containing a precise volume of the aqueous test buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 to 48 hours to allow the solution to reach equilibrium.

  • Separation: After equilibration, remove the vial and let any undissolved solid settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Protocol 2: pH-Dependent Solubility Profiling

This protocol determines how solubility changes with pH.

  • Buffer Preparation: Prepare a series of aqueous buffers covering a range of pH values (e.g., from pH 2 to pH 10).

  • Solubility Measurement: Perform the Thermodynamic Solubility protocol (Protocol 1) in parallel for each prepared buffer.

  • Data Analysis: Plot the measured solubility (on a log scale) against the corresponding pH value. This profile is crucial for understanding the compound's behavior and selecting appropriate conditions for experiments or formulation.[9]

Protocol 3: Salt Formation for Solubility Enhancement (Example with NaOH)

This protocol provides a basic method for forming a sodium salt of a pyrimidine carboxylic acid.

  • Dissolution: Dissolve one molar equivalent of the pyrimidine carboxylic acid in a minimal amount of a suitable solvent like ethanol or a methanol/water mixture.

  • Titration: Slowly add one molar equivalent of a sodium hydroxide (NaOH) solution (e.g., 1 M aqueous NaOH) to the dissolved acid while stirring.

  • Isolation: Remove the solvent under reduced pressure (e.g., using a rotary evaporator). The resulting solid is the sodium salt of the pyrimidine carboxylic acid.

  • Verification and Characterization: Dry the salt under a vacuum. Confirm its formation and assess its purity and physicochemical properties (e.g., solubility, stability, hygroscopicity).

Section 4: Visual Guides and Workflows

Diagram 1: Troubleshooting Workflow for Low Solubility

G start Low Aqueous Solubility Observed is_ionizable Is the compound an ionizable weak acid? start->is_ionizable adjust_ph Adjust pH of aqueous buffer (pH > pKa) is_ionizable->adjust_ph  Yes cosolvent Use Co-solvents (e.g., DMSO, PEG) is_ionizable->cosolvent No / Unknown   ph_ok Solubility sufficient? adjust_ph->ph_ok salt Consider Salt Formation ph_ok->salt No end_ok Proceed with Experiment ph_ok->end_ok Yes salt_ok Solubility sufficient? salt->salt_ok salt_ok->cosolvent No salt_ok->end_ok Yes cosolvent_ok Solubility sufficient and compatible with assay? cosolvent->cosolvent_ok advanced Advanced Methods: - Amorphous Solid Dispersion - Complexation (Cyclodextrin) cosolvent_ok->advanced No cosolvent_ok->end_ok Yes advanced->end_ok If successful

Caption: A decision tree for systematically troubleshooting low aqueous solubility.

Diagram 2: Chemical Equilibrium of a Pyrimidine Carboxylic Acid

G cluster_main Aqueous Solution cluster_conditions node1 R-COOH (Unionized Form) Low Solubility node2 R-COO⁻ + H⁺ (Ionized Form) High Solubility node1->node2 low_ph Low pH (pH < pKa) Equilibrium shifts LEFT high_ph High pH (pH > pKa) Equilibrium shifts RIGHT

Caption: The effect of pH on the ionization and solubility of a weak acid.

References

Optimization of reaction conditions for synthesizing 2-substituted pyrimidine-5-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Substituted Pyrimidine-5-Carboxamides

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-substituted pyrimidine-5-carboxamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-substituted pyrimidine-5-carboxamides?

The most prevalent methods for synthesizing 2-substituted pyrimidine-5-carboxamides involve the coupling of a 2-halopyrimidine-5-carboxylic acid derivative with an appropriate amine or organometallic reagent. Key reactions include Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct amidation.

Q2: How can I activate the carboxylic acid for amidation?

Carboxylic acid activation is crucial for efficient amidation. Common activating agents include:

  • Thionyl chloride (SOCl₂): Converts the carboxylic acid to a more reactive acyl chloride.

  • Carbodiimides: Such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to form an active ester.

  • Other coupling agents: HBTU, HATU, and T3P are also effective.

Q3: What are some common side reactions to be aware of?

Common side reactions can include:

  • Hydrolysis of the activated carboxylic acid: This can occur in the presence of water, leading to the starting material.

  • Homocoupling of boronic acids: In Suzuki-Miyaura reactions, this can lead to byproduct formation.

  • Competitive N-arylation: In Buchwald-Hartwig amination, the amide nitrogen can sometimes compete with the desired amine, leading to undesired byproducts.

Troubleshooting Guides

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inefficient catalyst activity.2. Poor quality of reagents (e.g., wet solvent, decomposed boronic acid).3. Inappropriate reaction temperature.4. Incomplete activation of the carboxylic acid.1. Screen different palladium catalysts and ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).2. Ensure all solvents and reagents are anhydrous. Use freshly opened or purified reagents.3. Optimize the reaction temperature. Some reactions require heating, while others proceed at room temperature.4. Increase the amount of coupling agent or try a different one. Monitor the activation step by TLC or LC-MS.
Formation of Impurities 1. Side reactions (e.g., homocoupling, hydrolysis).2. Degradation of starting materials or product.3. Reaction time is too long.1. Use a lower catalyst loading or a different catalyst system to minimize side reactions.2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.3. Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed.
Difficulty in Product Purification 1. Product is co-eluting with impurities.2. Product is insoluble in common chromatography solvents.3. Product is unstable on silica gel.1. Try a different solvent system for column chromatography or consider reverse-phase chromatography.2. Recrystallization can be an effective purification method for solid products.3. Use a different stationary phase for chromatography, such as alumina, or consider purification by preparative HPLC.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-pyrimidine-5-carboxamides

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 2-chloropyrimidine-5-carboxamide with an arylboronic acid.

Materials:

  • 2-Chloropyrimidine-5-carboxamide derivative

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Na₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • To a reaction flask, add the 2-chloropyrimidine-5-carboxamide derivative, arylboronic acid, and Na₂CO₃.

  • Purge the flask with nitrogen or argon for 10-15 minutes.

  • Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow start Starting Materials (2-Halopyrimidine, Amine/Boronic Acid) reaction Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->reaction Catalyst, Base, Solvent, Heat workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification product Final Product (2-Substituted Pyrimidine-5-carboxamide) purification->product analysis Characterization (NMR, MS, HPLC) product->analysis

Caption: General experimental workflow for the synthesis of 2-substituted pyrimidine-5-carboxamides.

logical_troubleshooting problem Low Product Yield cause1 Inactive Catalyst problem->cause1 cause2 Poor Reagent Quality problem->cause2 cause3 Suboptimal Temperature problem->cause3 solution1 Screen Catalysts/Ligands cause1->solution1 solution2 Use Anhydrous Reagents cause2->solution2 solution3 Optimize Reaction Temperature cause3->solution3

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

Common side products in the synthesis of 2-Methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylpyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and robust method involves a two-step process. The first step is the synthesis of an ester precursor, typically ethyl or methyl 2-methylpyrimidine-5-carboxylate. This is often achieved through the condensation of an amidine with a β-ketoester or a related 1,3-dicarbonyl compound. The second step is the hydrolysis of the resulting ester to yield the final carboxylic acid product.[1]

Q2: I am observing a significant amount of a non-polar impurity in my final product after hydrolysis. What is the likely identity of this side product?

A persistent non-polar impurity is often the unhydrolyzed ester precursor (e.g., ethyl 2-methylpyrimidine-5-carboxylate). Incomplete hydrolysis is a frequent issue. To confirm its identity, you can compare its retention factor (Rf) on a Thin Layer Chromatography (TLC) plate with that of the starting ester. The ester will have a higher Rf value than the more polar carboxylic acid.

Q3: My reaction yield is low, and I suspect side reactions during the initial pyrimidine ring formation. What are the common pitfalls?

In pyrimidine syntheses like the Pinner reaction, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, several side reactions can occur[2]:

  • Self-condensation of the 1,3-dicarbonyl compound: This can compete with the desired cyclization reaction.

  • Hydrolysis of the amidine: Amidines can be sensitive to moisture, leading to their decomposition.

  • Incomplete cyclization: The reaction may stall at an intermediate stage, failing to form the pyrimidine ring.

Q4: Can the pyrimidine ring degrade under the hydrolysis conditions?

The pyrimidine ring is generally stable under standard alkaline hydrolysis conditions used to convert the ester to the carboxylic acid. However, harsh conditions such as very high temperatures or extreme pH values for prolonged periods could potentially lead to ring-opening or other degradation pathways.

Q5: Is decarboxylation a concern during the synthesis and work-up?

Yes, decarboxylation, the loss of CO2 from the carboxylic acid, can be a potential side reaction, especially when the product is subjected to high temperatures.[3] While pyrimidine-5-carboxylic acids are generally more stable than their 2- or 4-isomers, heating the final product, particularly in acidic or basic conditions, may lead to the formation of 2-methylpyrimidine.

Troubleshooting Guides

Issue 1: Incomplete Hydrolysis of the Ester Precursor

Symptom: Presence of a significant amount of the starting ester in the final product, as observed by TLC or other analytical methods.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Insufficient reaction time Monitor the reaction progress using TLC until the starting ester spot completely disappears. Extend the reaction time as needed.
Inadequate amount of base Use a sufficient molar excess of the base (e.g., NaOH or LiOH), typically 1.5 to 2 equivalents, to ensure complete saponification.[1]
Poor solubility of the ester If the ester is not fully dissolved in the reaction medium, the hydrolysis will be slow. Consider adding a co-solvent like tetrahydrofuran (THF) or methanol to improve solubility.
Low reaction temperature Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the rate of hydrolysis. However, avoid excessive heat to prevent potential side reactions like decarboxylation.[1]
Issue 2: Formation of Side Products During Pyrimidine Ring Synthesis

Symptom: Low yield of the desired pyrimidine ester and a complex mixture of byproducts.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Poor quality of amidine Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and degrade over time.[2]
Presence of water Ensure strictly anhydrous reaction conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Incorrect base or stoichiometry The choice and amount of base are critical. For the Pinner synthesis, bases like sodium ethoxide or potassium carbonate are commonly used. Optimize the base and its stoichiometry for your specific substrates.[2]
Suboptimal reaction temperature Monitor the reaction by TLC to find the optimal temperature that promotes cyclization without causing decomposition of starting materials or products.[2]
Issue 3: Presence of Decarboxylation Byproduct

Symptom: Detection of 2-methylpyrimidine in the final product.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Excessive heat during work-up Avoid high temperatures when concentrating the reaction mixture after hydrolysis. Use a rotary evaporator at a moderate temperature.
High temperature during drying Dry the final product under vacuum at a low temperature.
Acidic or basic conditions at high temperature Neutralize the reaction mixture to a pH of around 7 before any high-temperature steps, if possible, though acidification is necessary for product precipitation.

Experimental Protocols

Synthesis of Ethyl 2-Methylpyrimidine-5-carboxylate (Ester Precursor)

This protocol is a general procedure adapted from the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Materials:

  • Sodium salt of diethyl 2-formyl-3-oxopropanoate (or equivalent)

  • Acetamidine hydrochloride

  • Anhydrous ethanol

  • Sodium ethoxide

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under a nitrogen atmosphere, dissolve sodium ethoxide in anhydrous ethanol.

  • To this solution, add acetamidine hydrochloride and stir for 15-30 minutes.

  • Add the sodium salt of diethyl 2-formyl-3-oxopropanoate to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ethyl 2-methylpyrimidine-5-carboxylate.

  • Purify the crude product by flash column chromatography on silica gel.

Hydrolysis of Ethyl 2-Methylpyrimidine-5-carboxylate

Materials:

  • Ethyl 2-methylpyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Water

  • Ethanol or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 2-methylpyrimidine-5-carboxylate in a mixture of ethanol (or THF) and water.

  • Add a solution of NaOH or LiOH (1.5-2.0 equivalents) in water to the ester solution.

  • Stir the mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction by TLC until the starting ester is completely consumed.

  • Cool the reaction mixture and remove the organic solvent (ethanol or THF) under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify with HCl to a pH of 3-4.

  • The this compound will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizing the Synthetic Pathway and Potential Side Products

.

Synthesis_Troubleshooting cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product cluster_side_products Common Side Products Reactant_A Sodium salt of diethyl 2-formyl-3-oxopropanoate Reactant_B Acetamidine HCl Intermediate Ethyl 2-Methylpyrimidine- 5-carboxylate Reactant_B->Intermediate Product 2-Methylpyrimidine- 5-carboxylic acid Intermediate->Product Hydrolysis (NaOH or LiOH) Side_Product_B Incomplete cyclization Intermediate->Side_Product_B Side_Product_C Unhydrolyzed Ester Intermediate->Side_Product_C Side_Product_D 2-Methylpyrimidine (Decarboxylation) Product->Side_Product_D Heat Side_Product_A Self-condensation product

References

Technical Support Center: Purification of 2-Methylpyrimidine-5-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Methylpyrimidine-5-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound and its derivatives?

The most common and effective methods for purifying this compound and its derivatives are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present. Recrystallization is often a good first choice if a suitable solvent can be found, as it can be a highly effective method for removing small amounts of impurities.[1] Column chromatography is more suitable for separating mixtures with components of different polarities.

Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?

Impurities can arise from starting materials, byproducts of the synthesis, or degradation of the product.[2] For this compound, which is often synthesized from its corresponding ester, a common impurity is the unreacted ester. Other potential impurities include starting materials from the pyrimidine ring formation and side-products from competing reaction pathways.[3]

Q3: My this compound appears to be "oiling out" during recrystallization instead of forming crystals. What should I do?

"Oiling out," where the compound separates as a liquid rather than a solid, is a common issue in crystallization.[4] This often occurs when the solution is supersaturated at a temperature above the compound's melting point in that particular solvent. To address this, you can try the following:

  • Add more solvent: Re-heat the solution and add more of the "good" solvent to decrease the saturation level.[5]

  • Cool the solution more slowly: Rapid cooling can prevent the molecules from arranging into a crystal lattice. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[5]

  • Change the solvent system: The chosen solvent may be too good at dissolving the compound. Experiment with a different solvent or a solvent mixture.[6]

Q4: I am having trouble getting my this compound derivative to crystallize from solution. What steps can I take?

If crystals do not form after cooling the solution, several techniques can be employed to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. This can create nucleation sites for crystal growth to begin.[6]

  • Seeding: Add a very small crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal formation.[6]

  • Reduce the solvent volume: If the solution is not saturated enough, you can heat the solution to evaporate some of the solvent and then allow it to cool again.[5]

Q5: My purified this compound still shows impurities by TLC/NMR. What are my next steps?

If a single purification step is insufficient, you may need to employ a secondary technique or optimize your current method:

  • Repeat the purification: A second recrystallization, potentially with a different solvent system, may remove the persistent impurities.

  • Utilize column chromatography: If recrystallization is ineffective, column chromatography is a powerful alternative for separating compounds with different polarities.[7]

  • Analyze for persistent impurities: Use techniques like NMR and mass spectrometry to identify the structure of the remaining impurities. This information can help in designing a more targeted purification strategy.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
No crystals form Solution is not supersaturated.Concentrate the solution by evaporating some solvent and cool again.[5]
Nucleation is inhibited.Scratch the inside of the flask with a glass rod or add a seed crystal.[6]
Inappropriate solvent.The compound is too soluble. Try a different solvent or a solvent mixture.[6]
"Oiling out" Solution is too concentrated or cooled too quickly.Add more solvent and allow for slower cooling.[5]
High amount of impurities present.Consider a preliminary purification step like a charcoal treatment if colored impurities are visible.[5]
Low recovery of pure product Too much solvent was used.Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound.
Premature crystallization during hot filtration.Ensure the funnel and filter paper are pre-heated with hot solvent.
Crystals were washed with a solvent at room temperature.Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor separation of compounds Inappropriate solvent system (eluent).The best separation is often achieved with a solvent mixture that gives the desired compound an Rf value of 0.3-0.7 on a TLC plate.[8]
Column was not packed properly.Ensure the adsorbent is packed uniformly to avoid channeling.
Column was overloaded with the sample.Use a larger column or reduce the amount of sample loaded.
Compound is stuck on the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, a mixture like methanol in dichloromethane may be necessary.[9][10]
The compound is acidic and strongly interacting with the silica gel.Add a small amount of a volatile acid (e.g., acetic acid or formic acid) to the eluent to suppress ionization and reduce tailing.[11]
Compound elutes too quickly The eluent is too polar.Decrease the polarity of the eluent.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Choose a solvent in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common choices for carboxylic acids include ethanol, methanol, water, or mixtures like ethanol/water.[12]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude compound until it is completely dissolved.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can increase the yield.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

General Column Chromatography Protocol
  • Adsorbent and Eluent Selection: Silica gel is a common stationary phase. The mobile phase (eluent) is chosen based on TLC analysis to achieve good separation. For polar compounds like this compound, a polar solvent system such as ethyl acetate/hexane or methanol/dichloromethane is often used.[9]

  • Column Packing: Prepare a slurry of the silica gel in the chosen eluent and carefully pour it into the chromatography column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be controlled for optimal separation.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visual Troubleshooting Guides

Below are diagrams to visualize common troubleshooting workflows.

Purification_Troubleshooting cluster_recrystallization Recrystallization Troubleshooting start_recrystallization Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start_recrystallization->dissolve cool Cool solution dissolve->cool check_crystals Crystals form? cool->check_crystals oiling_out Oiling out? check_crystals->oiling_out No pure_crystals Collect pure crystals check_crystals->pure_crystals Yes troubleshoot_no_crystals Troubleshoot: - Add seed crystal - Scratch flask - Reduce solvent oiling_out->troubleshoot_no_crystals No troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool more slowly oiling_out->troubleshoot_oiling Yes

Caption: A workflow for troubleshooting common recrystallization issues.

Column_Chromatography_Troubleshooting cluster_column Column Chromatography Troubleshooting start_column Start Column Chromatography run_column Run column and collect fractions start_column->run_column analyze_fractions Analyze fractions by TLC run_column->analyze_fractions check_separation Good separation? analyze_fractions->check_separation check_elution Compound eluted? analyze_fractions->check_elution combine_pure Combine pure fractions and evaporate solvent check_separation->combine_pure Yes troubleshoot_poor_separation Troubleshoot: - Optimize solvent system - Check column packing check_separation->troubleshoot_poor_separation No check_elution->combine_pure Yes troubleshoot_no_elution Troubleshoot: - Increase eluent polarity - Add acid/base modifier check_elution->troubleshoot_no_elution No

References

Technical Support Center: 2-Methylpyrimidine-5-carboxylic acid - Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation pathways of 2-Methylpyrimidine-5-carboxylic acid. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term storage, maintaining the compound in a freezer at -20°C is advised.[1] It is also crucial to protect the compound from exposure to light and heat.[1][2]

Q2: What substances are known to be incompatible with this compound?

This compound should not be stored with or exposed to strong oxidizing agents, strong acids, or strong bases, as these can promote degradation.[2][3]

Q3: What are the known hazardous decomposition products of this compound?

In the event of a fire, this compound may decompose and release toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2][3]

Q4: How can I assess the stability of this compound in my formulation?

Forced degradation studies are the standard approach for evaluating the intrinsic stability of a drug substance like this compound.[4][5][6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[4][6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC analysis of a stored sample. Degradation of the compound due to improper storage.1. Verify that the storage conditions meet the recommendations (cool, dry, dark, tightly sealed).[1][2] 2. Check for any potential exposure to incompatible substances like strong acids, bases, or oxidizing agents.[2][3] 3. Perform a forced degradation study to identify if the unexpected peaks correspond to known degradants.
Loss of potency or assay variability over time. Chemical instability of the compound under experimental or storage conditions.1. Review the pH, temperature, and light conditions of your experimental setup and storage. 2. Conduct a systematic stability study under your specific experimental conditions to determine the rate of degradation. 3. Consider the use of stabilizing agents or reformulation if the compound proves to be unstable under the required conditions.
Discoloration or change in the physical appearance of the solid compound. Potential degradation, possibly due to light exposure or reaction with trace impurities.1. Immediately quarantine the affected batch. 2. Protect all stock from light.[2] 3. Analyze a sample of the discolored material using a validated analytical method (e.g., HPLC) to identify any degradation products.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[5][7] A general protocol for this compound is outlined below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

Table 1: Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationNotes
Acid Hydrolysis 0.1 M HCl2 to 24 hoursMonitor for degradation at regular intervals.
Base Hydrolysis 0.1 M NaOH2 to 24 hoursPyrimidine rings can be susceptible to basic hydrolysis.
Oxidation 3% H₂O₂2 to 24 hoursThe pyrimidine ring and methyl group could be sites of oxidation.
Thermal Stress 60°C24 to 72 hoursTest the solid compound and a solution.
Photostability ICH Q1B options (e.g., 1.2 million lux hours and 200 watt hours/square meter)As per ICH guidelinesTest the solid compound and a solution, with a dark control.
Analytical Method for Stability Assessment

High-Performance Liquid Chromatography (HPLC) is a common and effective technique for separating and quantifying the parent compound from its degradation products.[8]

Table 2: Example HPLC Method Parameters

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of aqueous buffer (e.g., 0.1% formic acid in water) and organic solvent (e.g., acetonitrile)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (to be determined by UV scan) or Mass Spectrometry
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

Experimental Workflow for Stability Assessment

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Interpretation A This compound (Solid and in Solution) B Acid Hydrolysis (e.g., 0.1 M HCl) A->B C Base Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidative Stress (e.g., 3% H2O2) A->D E Thermal Stress (e.g., 60°C) A->E F Photolytic Stress (ICH Q1B) A->F G HPLC-UV/MS Analysis B->G C->G D->G E->G F->G H Identify Degradation Products G->H I Determine Degradation Pathway H->I J Develop Stability-Indicating Method I->J

Caption: Workflow for conducting forced degradation studies.

Hypothetical Degradation Pathways

Disclaimer: The following diagram illustrates potential degradation pathways for this compound based on the general chemical properties of pyrimidines and carboxylic acids. These pathways have not been experimentally confirmed for this specific molecule.

The pyrimidine ring is generally susceptible to nucleophilic attack, and the carboxylic acid group can undergo decarboxylation under certain stress conditions.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation cluster_thermal Thermal Degradation A This compound B Ring Opening Products A->B Acid/Base C N-Oxides A->C Oxidizing Agent D Hydroxylated Derivatives A->D Oxidizing Agent E Rearrangement Products A->E UV/Vis Light F Decarboxylation Product (2-Methylpyrimidine) A->F Heat

Caption: Potential degradation pathways for the molecule.

References

Overcoming poor regioselectivity in the functionalization of the pyrimidine ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming poor regioselectivity in the functionalization of the pyrimidine ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in pyrimidine chemistry.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of C2 and C4 substituted products when reacting a nucleophile with my 2,4-dichloropyrimidine substrate?

A1: The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the C2, C4, and C6 positions. In 2,4-dichloropyrimidines, both the C2 and C4 positions are activated for substitution. Generally, the C4 position is more reactive to nucleophilic attack than the C2 position. This preference is attributed to the better delocalization of the negative charge in the Meisenheimer intermediate formed during C4 attack. However, the actual selectivity is a sensitive balance of electronic and steric factors, which can lead to mixtures if not properly controlled. For example, nucleophilic displacement with neutral nitrogen nucleophiles can afford C4/C2 isomer ratios from 1:1 to 4:1.[1]

Q2: How can I favor substitution at the C2 position over the C4 position in a 2,4-dichloropyrimidine system?

A2: Achieving C2 selectivity often requires modulating the electronic and steric properties of the pyrimidine ring or the nucleophile. One effective strategy is to use tertiary amine nucleophiles, which have shown excellent C2 selectivity.[1] Another approach involves using a 5-trimethylsilyl-2,4-dichloropyrimidine as a surrogate for the parent dichloropyrimidine, which can favor C2 amination.[2] For particularly challenging substrates, converting the C4-chloro group to a thiomethoxy group can direct amination exclusively to the C2 position.[2] Additionally, specific palladium catalysts with bulky N-heterocyclic carbene (NHC) ligands can invert the conventional C4-selectivity in C-S coupling reactions, favoring the C2 position.[3]

Q3: My C-H functionalization reaction on a pyrimidine derivative is not selective. What strategies can I use to control the regioselectivity?

A3: Directing groups are a powerful tool for controlling the regioselectivity of C-H functionalization. A directing group coordinates to the metal catalyst and brings it into proximity with a specific C-H bond, leading to selective activation. Common directing groups include amides, pyridyl, and pyrimidyl groups themselves. For instance, an N-methoxy amide group can direct palladium-catalyzed C-H functionalization to the ortho position, even in the presence of strongly coordinating heteroatoms within the substrate that would otherwise poison the catalyst or direct the reaction elsewhere.[4]

Q4: I am trying to functionalize the C5 position of a pyrimidine ring, but it is unreactive. What methods can I use?

A4: The C5 position of the pyrimidine ring is the most electron-rich and is generally unreactive towards nucleophiles and in many catalytic C-H activation cycles. To functionalize this position, you can employ a few key strategies:

  • Directed ortho-Metalation (DoM): A directing group at C4 or C6 can direct a strong base (like LDA or a TMP-zinc base) to deprotonate the C5 position, creating a nucleophilic C5-metal species that can react with various electrophiles.[5]

  • Palladium-Catalyzed C-H Arylation: Specific palladium catalysts can directly activate the C5-H bond for arylation with aryl halides or boronic acids.[6][7]

  • Minisci Reaction: While typically favoring C2 and C4 on unactivated pyrimidines, the regioselectivity of the Minisci reaction can be influenced by substituents and reaction conditions, and in some cases, C5 functionalization can be achieved, particularly on activated substrates.

Troubleshooting Guides

Issue 1: Low Yield in Regioselective Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Symptom Possible Cause Suggested Solution
Low or no conversion of starting materials.Inactive Catalyst: The Pd(0) active species has not been efficiently generated or has been deactivated.Use a high-quality palladium precursor and ensure proper degassing of solvents. Consider using a pre-catalyst that is readily activated.[8]
Poor Ligand Choice: The ligand may not be suitable for the specific substrates, especially if they are sterically hindered.For hindered substrates, use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[8]
Inappropriate Base or Solvent: The base may not be strong enough to facilitate transmetalation, or the solvent may not be optimal for solubility and reaction rate.Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene/water, dioxane/water).[9][10] Microwave irradiation can sometimes improve yields and reduce reaction times.[10]
Formation of significant homocoupling byproducts.Decomposition of Boronic Acid: The boronic acid may be unstable under the reaction conditions, leading to self-coupling.Use a milder base or lower the reaction temperature. Slow addition of the boronic acid can also minimize its concentration and reduce homocoupling.[8]
Protodeboronation (loss of the boronic acid group).Presence of Protic Sources: Water or acidic protons can lead to the cleavage of the C-B bond.While some water is often necessary, ensure anhydrous solvents are used where appropriate and consider using a less protic co-solvent.
Issue 2: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Dichloropyrimidines
Symptom Possible Cause Suggested Solution
A mixture of C2 and C4 isomers is obtained.Similar Reactivity of C2 and C4 Positions: The electronic and steric factors do not sufficiently differentiate the two positions for the given nucleophile and conditions.Change the Nucleophile: Tertiary amines often show high C2 selectivity.[1] Modify the Substrate: Introducing a bulky or electron-withdrawing group at C5 can influence the selectivity.[3] A trimethylsilyl group at C5 can direct amination to C2.[2] Use a Catalyst: A palladium catalyst with a specific ligand can invert the typical C4 selectivity to favor C2 for certain nucleophiles like thiols.[3]
The reaction is sluggish or does not proceed.Poorly Activated Substrate: The pyrimidine ring is not sufficiently electron-deficient to undergo SNAr readily.Add an electron-withdrawing group to the ring if possible. Use a Stronger Nucleophile: A more reactive nucleophile may be required. Increase Temperature: Heating the reaction is often necessary. Microwave irradiation can be beneficial.[11]

Key Experimental Protocols

Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a microwave-assisted procedure that provides high regioselectivity for the C4 position with a short reaction time and low catalyst loading.[10][12]

Materials:

  • 2,4-Dichloropyrimidine

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 equiv.), the aryl/heteroaryl boronic acid (0.5 mmol, 1.0 equiv.), and K₂CO₃ (1.5 mmol, 3.0 equiv.).

  • Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Add a mixture of 1,4-dioxane (4 mL) and water (2 mL).

  • Seal the vial and purge with argon or nitrogen for 5-10 minutes.

  • Place the vial in a microwave reactor and heat to 100 °C for 15 minutes with stirring.

  • After cooling, extract the reaction mixture with ethyl acetate, wash with brine, and dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Regioselective C4-Alkylation via Minisci Reaction using a Blocking Group

This protocol describes a method for the regioselective C4-alkylation of pyridines, which can be conceptually applied to pyrimidines, using a removable blocking group to direct the Minisci reaction.[13][14]

Step 1: Minisci Alkylation

  • To a culture tube, add the N-blocked pyrimidinium salt (0.5 mmol, 1.0 equiv.), the carboxylic acid (1.0 mmol, 2.0 equiv.), ammonium persulfate ((NH₄)₂S₂O₈) (1.0 mmol, 2.0 equiv.), and silver nitrate (AgNO₃) (0.1 mmol, 20 mol%).

  • Add dichloroethane (2.5 mL) and water (2.5 mL) to create a biphasic mixture.

  • Seal the tube and stir at 50 °C for 2 hours.

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, cool the reaction, dilute with dichloromethane, and separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude product is used in the next step without further purification.

Step 2: Deprotection

  • To the crude alkylated product, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol, 3.0 equiv.) in dichloromethane (5 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Transfer the reaction mixture to a separatory funnel containing 1 N NaOH to adjust the pH to >10.

  • Extract the aqueous phase with dichloromethane, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Deconstruction-Reconstruction for C2-Functionalization

This innovative strategy allows for the formal C-H functionalization at the C2 position by opening and then reforming the pyrimidine ring.

Step 1: Pyrimidinium Salt Formation

  • In a flask under an inert atmosphere, dissolve the starting pyrimidine (1.0 equiv.) in ethyl acetate.

  • Cool the solution to -78 °C and add collidine (1.0 equiv.) followed by triflic anhydride (Tf₂O) (1.0 equiv.).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • The pyrimidinium salt can be isolated or used directly in the next step.

Step 2: Deconstruction to Iminoenamine

  • To the solution of the pyrimidinium salt, exchange the solvent to ethanol.

  • Add piperidine (3.0 equiv.) and stir at room temperature to effect the ring opening to the corresponding iminoenamine.

Step 3: Reconstruction to the C2-Functionalized Pyrimidine

  • To the iminoenamine solution, add the desired amidine (e.g., guanidine for an amino group, acetamidine for a methyl group) (10-20 equiv.) and sodium ethoxide (5.0 equiv.).

  • Stir the reaction at room temperature or with gentle heating until the recyclization is complete (monitor by LC-MS).

  • Work up the reaction by quenching with water, extracting with an organic solvent, drying, and concentrating.

  • Purify the final product by column chromatography.

Data Presentation

Table 1: Comparison of Catalysts for C4-Selective Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid[10]
CatalystLigandBaseSolventTemp (°C)Time (h)Yield of C4-Product (%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane1002470
Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane1002465
PdCl₂(PPh₃)₂PPh₃K₂CO₃1,4-Dioxane1002458
Table 2: Regioselectivity of Amination of 6-Aryl-2,4-dichloropyrimidines[1]
AmineBaseCatalystC4:C2 RatioYield (%)
DibutylamineK₂CO₃None70:30-
DibutylamineLiHMDSPd₂(dba)₃/Xantphos>98:285
MorpholineLiHMDSPd₂(dba)₃/Xantphos>98:289
AnilineNaOtBuNone>98:292

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Poor Regioselectivity start Poor Regioselectivity Observed q1 What is the desired position of functionalization? start->q1 c2_strat Strategies for C2-Functionalization q1->c2_strat C2 c4_strat Strategies for C4-Functionalization q1->c4_strat C4 c5_strat Strategies for C5-Functionalization q1->c5_strat C5 c2_opts Use C2-directing nucleophiles (e.g., tertiary amines) Employ specific Pd/NHC catalysts Modify substrate (e.g., 5-TMS group) c2_strat->c2_opts c4_opts Optimize S(N)Ar conditions (base, solvent) Utilize standard cross-coupling conditions (Pd(PPh3)4) c4_strat->c4_opts c5_opts Directed ortho-Metalation (DoM) C-H activation with specific catalysts (e.g., Pd, Mn) c5_strat->c5_opts end Achieved Regioselective Functionalization c2_opts->end c4_opts->end c5_opts->end

Caption: A decision-making workflow for selecting a strategy to overcome poor regioselectivity.

deconstruction_reconstruction Deconstruction-Reconstruction Strategy start Starting Pyrimidine step1 Activation with Tf2O (Formation of Pyrimidinium Salt) start->step1 step2 Deconstruction: Ring opening with nucleophile (e.g., piperidine) step1->step2 intermediate Iminoenamine Intermediate step2->intermediate step3 Reconstruction: Cyclization with amidine/guanidine intermediate->step3 end C2-Functionalized Pyrimidine step3->end

Caption: Workflow for the deconstruction-reconstruction strategy for C2-functionalization.

directed_metalation Directed ortho-Metalation (DoM) start Pyrimidine with Directing Metalation Group (DMG) at C4 step1 Addition of strong base (e.g., LDA, TMPZnCl) start->step1 intermediate C5-Lithiated/Zinconated Intermediate step1->intermediate step2 Quenching with Electrophile (E+) intermediate->step2 end C5-Functionalized Pyrimidine step2->end

Caption: Conceptual workflow for C5-functionalization via Directed ortho-Metalation.

References

Technical Support Center: Optimizing Minisci Reactions for Pyrimidine-5-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful optimization of Minisci-type reactions involving pyrimidine-5-carboxylic acid ester substrates.

Troubleshooting Guide

This section addresses common issues encountered during the Minisci reaction on electron-deficient pyrimidine systems.

Question 1: My reaction suffers from very low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in a Minisci reaction on an electron-deficient substrate like a pyrimidine-5-carboxylic acid ester often points to issues with radical generation, substrate activation, or solubility.

Potential Causes and Solutions:

  • Inefficient Radical Generation: The classical Minisci protocol relies on the efficient generation of nucleophilic carbon-centered radicals.

    • Solution: Ensure the quality and stoichiometry of your reagents. For the common silver/persulfate system, check the purity of the silver nitrate (AgNO₃) catalyst and the persulfate oxidant (e.g., (NH₄)₂S₂O₈ or K₂S₂O₈)[1][2]. For alternative systems, such as the iron(II)-mediated decomposition of hydroperoxy species from alkyl pyruvates, ensure the hydroperoxide precursor is properly formed before addition[3].

  • Insufficient Substrate Activation: Minisci reactions require an electron-deficient aromatic ring. While the pyrimidine core is inherently electron-deficient, protonation under acidic conditions is crucial to lower the energy of its LUMO, facilitating radical addition[1][2].

    • Solution: The reaction must be performed under acidic conditions. Add a strong acid like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) to ensure the pyrimidine nitrogen is protonated[1][2]. The optimal pH can be crucial for success.

  • Poor Solubility: The solubility of the pyrimidine substrate or the radical precursor can be a limiting factor, especially in biphasic systems.

    • Solution: The addition of a co-solvent can dramatically improve conversion rates. For instance, in a toluene-water system for the alkoxycarbonylation of 5-halopyrimidines, the addition of acetic acid was found to significantly increase reaction conversion from 35% to 100% in some cases by solubilizing the radical precursor[3].

  • Inappropriate Temperature: Classical Minisci reactions often require elevated temperatures to promote oxidative decarboxylation and radical formation[1].

    • Solution: If using a thermally initiated process, ensure the reaction temperature is optimal for the specific radical precursor being used. Conversely, some modern photoredox-catalyzed Minisci reactions can be performed at room temperature[1][4].

Question 2: The reaction is working, but I am getting a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

Poor regioselectivity is a well-known challenge in Minisci chemistry, as multiple positions on the heterocycle can be electronically similar and accessible to radical attack[1][2].

Potential Causes and Solutions:

  • Inherent Substrate Reactivity: For pyrimidines, there is often an innate preference for radical attack at the C4 position, but attack at C2 or C6 can also occur, leading to isomeric mixtures[5]. The LUMO coefficients at C2 and C4 are often very similar, leading to mixtures if one position is not blocked[1].

    • Solution: If possible, use a substrate where one of the reactive positions is blocked with a substituent. This will direct the radical addition to the remaining open position(s).

  • Reaction Conditions: Solvent and pH can sometimes influence the regiochemical outcome of the reaction[5].

    • Solution: Systematically screen different solvents and adjust the acidity of the reaction medium. In some cases, tuning these parameters can favor one isomer over another[5].

  • Steric Hindrance: The steric profile of both the incoming radical and the pyrimidine substrate can influence the site of attack.

    • Solution: Employing a bulkier radical precursor may favor addition at the most sterically accessible position on the pyrimidine ring.

Question 3: I am observing significant formation of byproducts and my desired product is difficult to purify. What are these side reactions and how can I minimize them?

Answer:

Byproduct formation can arise from polysubstitution, radical dimerization, or undesired reactions of the radical precursor.

Potential Causes and Solutions:

  • Polysubstitution: The mono-substituted product can sometimes be more reactive than the starting material, leading to a second radical addition.

    • Solution: Use the pyrimidine substrate as the limiting reagent relative to the radical precursor and oxidant. This minimizes the chance of a second addition to the desired product. In a study on 5-halopyrimidines, a minimal amount of disubstituted product (around 3%) was observed when using a biphasic solvent system[3].

  • Acylation instead of Alkylation: Depending on the radical source, acylation can be a competing side reaction[2]. For example, when generating an alkyl radical from a carboxylic acid, the intermediate acyl radical can sometimes add to the heterocycle before decarbonylation occurs[1].

    • Solution: Choose a radical precursor that cleanly generates the desired alkyl radical. For example, radicals generated from alkyl pyruvates or via photoredox methods may offer cleaner reactions[3][4].

  • Radical Dimerization: The generated carbon-centered radicals can couple with each other, reducing the amount available to react with the pyrimidine.

    • Solution: Ensure a sufficiently high concentration of the pyrimidine substrate and add the radical precursor slowly to maintain a low instantaneous concentration of the free radical, favoring addition to the heterocycle over dimerization.

Experimental Protocols and Data

Representative Protocol: Minisci Alkoxycarbonylation of 5-Bromopyrimidine

The following protocol is adapted from a reported synthesis of ethyl 5-bromopyrimidine-4-carboxylate, which serves as a well-documented example of a Minisci-type reaction on an electron-deficient pyrimidine ring[3][6].

Step 1: Preparation of the Radical Precursor (Hydroperoxy Species)

  • In a round-bottom flask, cool ethyl pyruvate (4.5 equivalents) to -10 °C.

  • Slowly add acetic acid while ensuring the internal temperature remains below -5 °C.[3][6]

  • Add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (3 equiv.) dropwise, keeping the temperature below 0 °C.[3][6]

  • Stir the resulting mixture for 15 minutes at this temperature.[6]

Step 2: Minisci Reaction

  • In a separate, larger flask, dissolve 5-bromopyrimidine (1 equiv.) and iron(II) sulfate heptahydrate (FeSO₄·7H₂O) (3 equiv.) in a biphasic mixture of water and dichloromethane (CH₂Cl₂).[3][6]

  • Cool the pyrimidine solution to 0 °C and add concentrated sulfuric acid (H₂SO₄) (3 equiv.).[6]

  • Add the pre-formed hydroperoxy species from Step 1 dropwise to the pyrimidine solution at 0 °C.[6]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.[6]

Step 3: Work-up and Purification

  • Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.[6]

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.[6]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.[6]

Quantitative Data Summary

The following tables summarize key optimization data from the Minisci alkoxycarbonylation of 5-halopyrimidines, demonstrating the impact of reaction parameters on conversion and yield[3].

Table 1: Effect of Acetic Acid Co-Solvent on Reaction Conversion

Entry Substrate (R¹) Radical Precursor (R³) Conversion without AcOH (%) Conversion with AcOH (%)
1 Br Me 85 94
2 Br Et 89 100
3 Cl Et 35 100

Data sourced from a study on 5-halopyrimidines, demonstrating that acetic acid significantly improves conversion rates.[3]

Table 2: Summary of Optimized Reaction Yields

Substrate (5-Halopyrimidine) Radical Source (Alkyl Pyruvate) Isolated Yield (%)
5-Bromopyrimidine Methyl pyruvate 44
5-Bromopyrimidine Ethyl pyruvate 75
5-Chloropyrimidine Ethyl pyruvate 48

Yields obtained under optimized conditions including the use of acetic acid as a co-solvent.[3]

Visualized Workflows and Mechanisms

Minisci_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up & Purification start Start prep_radical Prepare Radical Precursor Solution (e.g., Pyruvate + H₂O₂) start->prep_radical prep_pyrimidine Prepare Pyrimidine Solution with Acid & Catalyst (FeSO₄) start->prep_pyrimidine reaction Combine Solutions at 0 °C and stir (2-4h at RT) prep_radical->reaction prep_pyrimidine->reaction quench Quench with Sat. NaHCO₃ reaction->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter & Concentrate extract->dry purify Purify via Column Chromatography dry->purify end Final Product purify->end

Caption: General experimental workflow for a Minisci-type reaction.

Troubleshooting_Logic Troubleshooting: Low Reaction Yield start Low or No Yield check_reagents Are reagents (oxidant, catalyst) fresh and pure? start->check_reagents check_acid Is the reaction sufficiently acidic? check_reagents->check_acid Yes solution_reagents Solution: Use fresh, high-purity reagents. check_reagents->solution_reagents No check_solubility Are all components soluble in the mixture? check_acid->check_solubility Yes solution_acid Solution: Add H₂SO₄ or TFA to ensure protonation. check_acid->solution_acid No optimize_temp Is the temperature optimal for radical generation? check_solubility->optimize_temp Yes solution_solubility Solution: Add a co-solvent like acetic acid. check_solubility->solution_solubility No solution_temp Solution: Adjust temperature based on precursor. optimize_temp->solution_temp No

Caption: Decision tree for troubleshooting low yield in Minisci reactions.

Frequently Asked Questions (FAQs)

Question 4: What is the general mechanism for the classical Minisci reaction?

Answer: The classical Minisci reaction proceeds through a radical mechanism involving three key steps:

  • Radical Generation: A carbon-centered radical is formed, typically through the silver-catalyzed oxidative decarboxylation of a carboxylic acid using a persulfate oxidant[1][2].

  • Radical Addition: The nucleophilic radical adds to a protonated, electron-deficient N-heterocycle to form a radical cation intermediate[1].

  • Rearomatization: The radical cation is oxidized, losing a hydrogen atom to regenerate the aromatic system and yield the final C-H functionalized product[1].

Minisci_Mechanism cluster_step1 1. Radical Generation cluster_step2 2. Radical Addition cluster_step3 3. Rearomatization RCOOH R-COOH + Ag(II) R_radical R• + CO₂ + H⁺ + Ag(I) RCOOH->R_radical Oxidative Decarboxylation Het_H Pyrimidine-H⁺ R_radical->Het_H Addition Intermediate [Pyrimidine(H)-R]•⁺ Radical Cation Het_H->Intermediate Product Pyrimidine-R + H⁺ Intermediate->Product Oxidation

Caption: Simplified mechanism of the classical Minisci reaction.

Question 5: Why are acidic conditions critical when working with N-heterocycles like pyrimidine?

Answer: Acidic conditions are essential for activating the heterocyclic substrate. Protonation of one of the basic nitrogen atoms in the pyrimidine ring makes the system more electron-deficient[2]. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, making it a much better acceptor for the incoming nucleophilic carbon radical and facilitating the key C-C bond-forming step[1].

Question 6: Are there milder, more modern alternatives to the classical silver/persulfate conditions?

Answer: Yes, the field has evolved significantly. Photoredox catalysis has emerged as a powerful and mild alternative for generating radicals under visible light irradiation at room temperature[1][4]. These methods can often use different radical precursors (like alkyl trifluoroborates or sulfinates) and avoid the high temperatures and stoichiometric metal oxidants of the classical protocol, offering broader functional group tolerance and sometimes improved selectivity[4]. Other modern approaches include mechanochemical methods that can proceed without solvents[7].

References

Preventing decarboxylation of 2-Methylpyrimidine-5-carboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methylpyrimidine-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing decarboxylation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is decarboxylation a concern?

A1: this compound is a heterocyclic compound with the molecular formula C₆H₆N₂O₂. The pyrimidine ring is an electron-deficient aromatic system, which can stabilize a negative charge that develops on the ring during the loss of carbon dioxide (CO₂). This inherent electronic property makes the molecule susceptible to decarboxylation, a chemical reaction that results in the loss of the carboxylic acid group as CO₂. This side reaction is typically promoted by heat and can lead to the formation of the unwanted byproduct, 2-methylpyrimidine, thus reducing the yield of the desired product.

Q2: At what temperature does this compound typically decarboxylate?

Q3: What are the primary strategies to prevent decarboxylation?

A3: The most effective strategies to prevent decarboxylation of this compound during a reaction are:

  • Low-Temperature Reactions: Whenever possible, conduct reactions at or below room temperature.

  • Mild Reaction Conditions: Utilize mild reagents and catalysts that do not require high temperatures.

  • Protection of the Carboxylic Acid: Convert the carboxylic acid to a more stable functional group, such as an ester, before proceeding with other transformations. The ester can be hydrolyzed back to the carboxylic acid at the end of the synthetic sequence under mild conditions.

Q4: How can I monitor for decarboxylation during my reaction?

A4: You can monitor the progress of your reaction and check for the formation of the decarboxylated byproduct (2-methylpyrimidine) using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): The byproduct will likely have a different Rf value than the starting material and the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to detect the mass of the starting material, product, and the decarboxylated byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum of the crude reaction mixture can show characteristic signals for 2-methylpyrimidine if it is present.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low yield of desired product and presence of 2-methylpyrimidine byproduct. The reaction temperature is too high, causing decarboxylation.1. Lower the reaction temperature. If the reaction is too slow at a lower temperature, consider a more active catalyst or a different synthetic route.2. If heating is unavoidable, minimize the reaction time at the elevated temperature.
Amide coupling reaction is failing or giving low yields. 1. Direct amide coupling at high temperatures is causing decarboxylation.2. The amine is not nucleophilic enough to react under mild conditions.1. Use a modern coupling reagent that allows the reaction to proceed at room temperature or below (e.g., HATU, HBTU, EDC with an additive).2. Activate the carboxylic acid by converting it to an acid chloride or an activated ester before adding the amine.
Esterification is incomplete. 1. The alcohol is not reactive enough under the chosen conditions.2. The reaction has not reached equilibrium.1. For simple alcohols, use a mild acid catalyst (e.g., TMSCl) or a coupling reagent like DCC with a catalytic amount of DMAP.2. For more hindered alcohols, consider converting the carboxylic acid to its acid chloride first.
Difficulty in purifying the product from byproducts. The polarity of the desired product and the decarboxylated byproduct may be similar.1. Optimize the reaction conditions to minimize the formation of the byproduct.2. Employ a different purification technique, such as preparative HPLC, if column chromatography is ineffective.

Experimental Protocols

Protocol 1: Mild Amide Coupling using HATU

This protocol is designed to form an amide bond while minimizing the risk of decarboxylation by maintaining a low reaction temperature.

Reagents and Materials:

  • This compound

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Comparison for Amide Coupling Reagents (Model Reactions):

Coupling ReagentTypical TemperatureTypical Reaction TimeGeneral Yield RangePotential for Decarboxylation
HATU/DIPEA Room Temperature1-4 hoursHighLow
EDC/HOBt 0°C to Room Temperature2-12 hoursGood to HighLow to Moderate
DCC/DMAP 0°C to Room Temperature2-6 hoursGoodLow to Moderate
High Temperature (>150°C) >150°CVariesLow to ModerateHigh
Protocol 2: Esterification as a Protective Strategy

This protocol describes the conversion of the carboxylic acid to a methyl or ethyl ester, which is generally more stable and less prone to decarboxylation. The ester can then be used in subsequent reactions.

Method A: Using TMS-Diazomethane (for methyl esters)

Caution: Diazomethane and its precursors are toxic and potentially explosive. This reaction should be performed in a well-ventilated fume hood by trained personnel.

Reagents and Materials:

  • This compound

  • TMS-diazomethane (2.0 M in hexanes)

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and diethyl ether (e.g., 1:3 v/v) at 0°C.

  • Slowly add TMS-diazomethane solution (1.1 eq) dropwise to the stirred solution. Effervescence (N₂ gas) should be observed.

  • Stir the reaction at 0°C for 30-60 minutes, or until the yellow color of the diazomethane persists.

  • Quench any excess diazomethane by the dropwise addition of a few drops of acetic acid.

  • Remove the solvent under reduced pressure to obtain the crude methyl ester, which can be used in the next step without further purification or purified by column chromatography.

Method B: Using DCC and an Alcohol (for other esters)

Reagents and Materials:

  • This compound

  • Alcohol of choice (e.g., ethanol, t-butanol)

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a dry flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the cooled solution.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-4 hours, monitoring by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_decision Reaction Type cluster_protection Protection Strategy cluster_direct Direct Conversion cluster_deprotection Deprotection start This compound decision High Temperature Required? start->decision protect Esterification (e.g., DCC/Alcohol or TMS-CHN2) decision->protect Yes direct_reaction Mild Reaction (e.g., Amide Coupling with HATU) decision->direct_reaction No ester Ester Derivative protect->ester ester->direct_reaction Subsequent Reaction deprotect Hydrolysis ester->deprotect If necessary product Desired Product direct_reaction->product Final Product deprotect->product

Caption: Decision workflow for handling this compound in reactions.

troubleshooting_decarboxylation cluster_problem Problem Identification cluster_cause Potential Cause cluster_solutions Solutions cluster_verification Verification problem Low Yield & Presence of 2-Methylpyrimidine Byproduct cause Decarboxylation due to High Reaction Temperature problem->cause solution1 Lower Reaction Temperature cause->solution1 solution2 Use Milder Coupling Reagents (e.g., HATU, EDC/HOBt) cause->solution2 solution3 Protect as Ester before subsequent reactions cause->solution3 verification Monitor by TLC/LC-MS for absence of byproduct solution1->verification solution2->verification solution3->verification

Caption: Troubleshooting logic for decarboxylation of this compound.

References

Technical Support Center: Efficient Synthesis of Tetrahydropyrimidine-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing tetrahydropyrimidine-5-carboxylic acid derivatives?

The most prevalent and efficient method is the Biginelli reaction. This is a one-pot, three-component condensation reaction involving an aldehyde, a β-keto ester (such as ethyl acetoacetate), and urea or thiourea.[1][2][3][4][5][6] The reaction is typically catalyzed by an acid.

Q2: How do I choose the right catalyst for my synthesis?

Catalyst selection depends on several factors, including the specific substrates used, desired reaction conditions (e.g., temperature, solvent), and environmental considerations. A variety of catalysts have been successfully employed:

  • Brønsted Acids: Catalysts like p-toluenesulfonic acid (PTSA) and hydrochloric acid (HCl) are effective and widely used.[6][7]

  • Lewis Acids: Lewis acids such as copper(II) chloride dihydrate (CuCl₂·2H₂O), ytterbium(III) triflate (Yb(OTf)₃), and bismuth(III) chloride (BiCl₃) have been shown to improve reaction times and yields.[3][8]

  • Heterogeneous Catalysts: Solid-supported catalysts, including magnetized nanoparticles and silica-supported phosphotungstic acid, offer advantages like easy separation from the reaction mixture and potential for recycling.[1]

  • Green Catalysts: For environmentally friendly synthesis, catalysts like cerium(IV) ammonium nitrate (CAN) in water have been reported to be effective.[9]

Q3: What are the key parameters to optimize for a successful synthesis?

To achieve high yields and purity, optimization of the following reaction conditions is crucial:

  • Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. It is recommended to perform small-scale experiments to determine the optimal catalyst concentration.

  • Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway. Common solvents include ethanol, methanol, and in some cases, solvent-free conditions have proven effective.[1][8]

  • Temperature: The reaction can be performed at room temperature or with heating. The optimal temperature will depend on the specific reactants and catalyst used.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the point of maximum product formation and avoid potential side reactions or product degradation from prolonged reaction times.[10]

Troubleshooting Guide

Problem 1: Low or no product yield.

  • Possible Cause: Inactive catalyst.

    • Solution: Ensure the catalyst is fresh and has been stored under appropriate conditions. For some catalysts, activation might be necessary before use.

  • Possible Cause: Impure reactants.

    • Solution: Verify the purity of your starting materials (aldehyde, β-keto ester, urea/thiourea). Impurities can inhibit the catalyst or lead to unwanted side reactions.[10]

  • Possible Cause: Suboptimal reaction conditions.

    • Solution: Systematically vary the reaction temperature, solvent, and catalyst concentration to find the optimal conditions for your specific substrates.[10] The order of reagent addition can also influence the outcome.[10]

  • Possible Cause: The reaction has not gone to completion.

    • Solution: Monitor the reaction progress using TLC. If the reaction is proceeding slowly, consider increasing the temperature or adding more catalyst.

Problem 2: Formation of significant side products.

  • Possible Cause: Incorrect reaction temperature.

    • Solution: Both excessively high and low temperatures can promote the formation of side products. Experiment with different temperature profiles to favor the desired reaction pathway.

  • Possible Cause: Inappropriate catalyst.

    • Solution: The choice of catalyst can influence the selectivity of the reaction. Trying a different class of catalyst (e.g., switching from a Brønsted acid to a Lewis acid) may minimize side product formation.

  • Possible Cause: Unoptimized pH.

    • Solution: For acid-catalyzed reactions, the pH of the reaction mixture can be critical. Buffering the reaction or carefully controlling the amount of acid catalyst can improve selectivity.[10]

Problem 3: Difficulty in product purification.

  • Possible Cause: Co-eluting impurities.

    • Solution: If standard column chromatography is ineffective, consider alternative purification techniques such as recrystallization or preparative HPLC. For solid products, washing with an appropriate solvent can remove soluble impurities.

  • Possible Cause: Product instability.

    • Solution: Some tetrahydropyrimidine derivatives may be sensitive to heat or pH. Ensure that purification conditions are mild and avoid prolonged exposure to harsh conditions.

Data Presentation

Table 1: Comparison of Different Catalysts for the Synthesis of Tetrahydropyrimidine-5-Carboxylic Acid Derivatives

CatalystSubstratesSolventTemperature (°C)Time (min)Yield (%)Reference
CuCl₂·2H₂OSubstituted benzaldehydes, ethyl acetoacetate, urea/thioureaMethanolReflux7-10High[8]
p-Toluenesulfonic acid (PTSA)3-oxo-N-(2-oxo-1,2-dihydropyrimidin-4-yl)butanamide, urea/thiourea, arylaldehydesEthanolRefluxNot SpecifiedGood[7]
Cerium(IV) ammonium nitrate (CAN)Not SpecifiedWaterNot SpecifiedNot SpecifiedGood[9]
Magnetized BPHCSF Nanostructure3-oxo-N-(4-phenylthiazol-2-yl)-butanamide, urea, various aldehydesEthanol60ShortHigh[1]
Trifluoroacetic acid (TFAA)2-(methacryloyloxy)ethyl acetoacetate, urea, benzaldehydeNot SpecifiedNot SpecifiedNot SpecifiedGood[11]
HClBenzaldehyde derivatives, ethyl benzoylacetate, thioureaEthanolRefluxShorter with DABCOHigh (with DABCO)[3]

Note: "High" and "Good" yields are as reported in the respective publications. Direct comparison may not be possible due to variations in substrates and reaction conditions.

Experimental Protocols

General Procedure for the Synthesis of Ethyl 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate using CuCl₂·2H₂O as a catalyst: [8]

  • In a mortar, combine the substituted benzaldehyde (0.1 M), urea (0.1 M), and ethyl acetoacetate (0.1 M).

  • Add a catalytic amount of CuCl₂·2H₂O.

  • Grind the mixture for 7-10 minutes.

  • Add a few drops of concentrated HCl and continue grinding for another 10 minutes.

  • Allow the reaction mixture to stand overnight.

  • Purify the resulting product by dissolving it in a minimal amount of hot methanol.

  • Filter the solution and allow it to cool to room temperature for recrystallization.

  • Collect the purified crystals by filtration.

Visualizations

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Synthesis cluster_workup Product Isolation & Purification Aldehyde Aldehyde Mixing Mixing of Reactants + Catalyst Aldehyde->Mixing BetaKetoEster β-Keto Ester BetaKetoEster->Mixing Urea Urea/Thiourea Urea->Mixing Reaction Reaction at Optimized Temp. Mixing->Reaction Monitoring TLC Monitoring Reaction->Monitoring Periodic Sampling Monitoring->Reaction Incomplete Quenching Reaction Quenching Monitoring->Quenching Complete Purification Purification (Recrystallization/ Chromatography) Quenching->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: A generalized experimental workflow for the synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives.

Catalyst_Selection_Logic Start Start: Catalyst Selection Green Green Chemistry Emphasis? Start->Green Recyclable Catalyst Recyclability Needed? Green->Recyclable No CAN Cerium(IV) Ammonium Nitrate (CAN) in Water Green->CAN Yes Mild Mild Conditions Required? Recyclable->Mild No Heterogeneous Heterogeneous Catalyst (e.g., Magnetized Nanoparticles) Recyclable->Heterogeneous Yes Lewis_Brønsted Lewis or Brønsted Acids (e.g., CuCl₂, PTSA, HCl) Mild->Lewis_Brønsted No Mild->Lewis_Brønsted Yes (Optimization Needed)

Caption: A decision-making flowchart for selecting a suitable catalyst based on experimental priorities.

Troubleshooting_Flow Start Low Yield or Side Products CheckPurity Check Reactant Purity Start->CheckPurity CheckPurity->Start Impure -> Purify OptimizeTemp Optimize Temperature CheckPurity->OptimizeTemp Pure OptimizeCatalyst Optimize Catalyst Loading/ Change Catalyst OptimizeTemp->OptimizeCatalyst No Improvement Success Problem Resolved OptimizeTemp->Success Improvement OptimizeSolvent Optimize Solvent OptimizeCatalyst->OptimizeSolvent No Improvement OptimizeCatalyst->Success Improvement OptimizeSolvent->Start No Improvement (Re-evaluate Strategy) OptimizeSolvent->Success Improvement

Caption: A troubleshooting guide for addressing common issues of low yield and side product formation.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methylpyrimidine-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-methylpyrimidine-5-carboxylic acid analogs and related pyrimidine derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, offering a comparative overview of their biological activities supported by experimental data.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive molecules, including nucleic acids and various therapeutic agents.[1][2][3] Modifications to the pyrimidine ring and its substituents can significantly influence the pharmacological profile of the resulting compounds, leading to a wide range of biological activities such as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[2][3][4][5] This guide focuses on analogs of this compound, exploring how structural variations impact their efficacy and target interaction.

Quantitative Data Summary

The following tables summarize the biological activity of various pyrimidine derivatives, providing a quantitative basis for comparing their performance. These derivatives, while not all direct analogs of this compound, share the core pyrimidine structure and offer valuable insights into the SAR of this class of compounds.

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
2a-42[6]
2f-47.5[6]
1g (chalcone)-17[6]
9dHCT-116 (Colon)1.14 - 10.33[7]
11eHCT-116 (Colon)1.14[8]
11eMCF-7 (Breast)1.54[8]
12bHCT-116 (Colon)1.14 - 10.33[7]
12dHCT-116 (Colon)1.14 - 10.33[7]
6cMCF-7 (Breast)37.7 ± 3.6[9]
10bMCF-7 (Breast)31.8 ± 2.0[9]
SorafenibHCT-116, MCF-7>10.33[7]
GefitinibMCF-7 (Breast)4.1 ± 0.01[9]
ThalidomideMCF-7 (Breast)13.4 ± 0.5[9]

Table 2: Enzyme Inhibitory Activity of Pyrimidine Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
IVMbtI~15[10]
VMbtI~19[10]
6cEGFR-TK0.9 ± 0.03[9]
10bEGFR-TK0.7 ± 0.02[9]
LEI-401NAPE-PLDpIC50 = 7.14 ± 0.04[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of pyrimidine derivatives, based on methodologies described in the cited literature.

General Synthetic Procedure for Pyrimidine Analogs

A common method for synthesizing pyrimidine derivatives is through condensation reactions. For instance, the synthesis of certain pyrimidine derivatives can be achieved by the condensation of an α,β-unsaturated ketone with a substituted aminopyrimidine in a suitable solvent like glacial acetic acid.[6] Another approach involves the Biginelli reaction, which is a one-pot condensation of an aldehyde, a urea, and an acid catalyst in an alcohol solvent to produce a dihydropyrimidine, which is subsequently oxidized.[2]

Example Synthetic Protocol:

  • Chalcone Synthesis: An appropriately substituted ketone and aldehyde are condensed via a Claisen-Schmidt condensation in the presence of aqueous potassium hydroxide in ethanol.[6]

  • Pyrimidine Ring Formation: The resulting chalcone is then reacted with a suitable aminopyrimidine, such as 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate, in glacial acetic acid to yield the final pyrimidine derivative.[6]

  • Purification: The crude product is purified using techniques like recrystallization or column chromatography on silica gel.[12]

  • Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as FT-IR, 1H NMR, and mass spectrometry, along with elemental analysis.[5]

In Vitro Anticancer Activity Assay

The cytotoxic effects of the synthesized compounds are often evaluated against various cancer cell lines using assays like the MTT or SRB assay.

Protocol for MTT Assay:

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few more hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Enzyme Inhibition Assay

The inhibitory activity of the compounds against specific enzymes is determined using appropriate biochemical assays. For example, the inhibition of receptor tyrosine kinases like VEGFR-2 or EGFR-TK is a common target for anticancer drug development.[7][9]

General Protocol for Kinase Inhibition Assay:

  • The purified enzyme is incubated with the test compound at various concentrations in a reaction buffer.

  • The enzymatic reaction is initiated by the addition of ATP and a suitable substrate.

  • The reaction is allowed to proceed for a set time at a controlled temperature.

  • The reaction is stopped, and the amount of product formed (or substrate consumed) is quantified using methods like fluorescence, luminescence, or radioactivity detection.

  • The IC50 values are determined by plotting the enzyme activity against the inhibitor concentration.

Visualizations

The following diagrams illustrate a general synthetic workflow for pyrimidine derivatives and a hypothetical signaling pathway that could be targeted by these compounds.

Synthetic_Workflow Start Starting Materials (e.g., Aldehyde, Ketone, Urea) Condensation Condensation Reaction (e.g., Biginelli Reaction) Start->Condensation Intermediate Dihydropyrimidine Intermediate Condensation->Intermediate Cyclization Cyclization Oxidation Oxidation Intermediate->Oxidation Final_Product Substituted Pyrimidine Analog Oxidation->Final_Product Purification Purification (Chromatography/Recrystallization) Final_Product->Purification Analysis Structural Analysis (NMR, MS, etc.) Purification->Analysis

Caption: A generalized workflow for the synthesis of pyrimidine analogs.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) P1 Downstream Signaling Protein 1 RTK->P1 Phosphorylation P2 Downstream Signaling Protein 2 P1->P2 TF Transcription Factors P2->TF Gene_Expression Gene Expression (Proliferation, Angiogenesis) TF->Gene_Expression Inhibitor Pyrimidine Analog (e.g., 2-Methylpyrimidine- 5-carboxylic acid derivative) Inhibitor->RTK Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

A Comparative Guide to the In Vitro Anticancer Activity of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Pyrimidine derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent anticancer properties.[1][2] This guide provides an objective comparison of the in vitro anticancer performance of several recently developed pyrimidine derivatives, supported by experimental data and detailed methodologies.

Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected novel pyrimidine derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.

Compound Class/ReferenceDerivativeTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrimidine-Tethered Chalcone B-4MCF-7 (Breast)6.70 ± 1.02Lapatinib9.71 ± 1.12
B-4A549 (Lung)20.49 ± 2.7Lapatinib18.21 ± 3.25
Aminopyrimidine Derivatives 2aGlioblastoma, Triple-negative breast, Oral squamous cell, Colon cancer4 - 8RDS 3442 (Hit Compound)4-13 times less active
Thiazolo[4,5-d]pyrimidines 3bNCI-60 PanelMost Active in Series--
Pyrido[2,3-d]pyrimidines 2dA549 (Lung)Strong cytotoxicity at 50 µM--
Pyrazoline-Thiazole Hybrids BH1-7A549 (Lung), MCF-7 (Breast)-Lapatinib-
Pyrrolo[2,3-d]pyrimidin-6-one 5 & 6A549 (Lung)15.3 & 21.4--
5 & 6MCF-7 (Breast)15.6 & 10.9--
Furo[2,3-d]pyrimidine-oxadiazole 2HT-1080, MCF-7, MDA-MB-231, A54913.89 - 19.43--

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key assays commonly used to evaluate the in vitro anticancer activity of pyrimidine derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrimidine derivatives and a vehicle control (e.g., DMSO). A positive control (e.g., Doxorubicin) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis, a form of programmed cell death.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compounds and then harvested.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in each phase of the cell cycle is then quantified. For instance, some pyrimidine derivatives have been shown to arrest the cell cycle of HCT-116 cancer cells at the G0-G1 stage.[1]

Visualizing Mechanisms and Workflows

Signaling Pathway: Induction of Apoptosis

Many pyrimidine derivatives exert their anticancer effects by inducing apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway, which can be triggered by these compounds.

G cluster_cell Cancer Cell Pyrimidine Novel Pyrimidine Derivative Bax Bax Pyrimidine->Bax activates Bcl2 Bcl-2 Pyrimidine->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion forms pore Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 activates ActiveCaspase9 Caspase-9 Caspase9->ActiveCaspase9 Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 activates ActiveCaspase3 Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by novel pyrimidine derivatives.

Experimental Workflow: In Vitro Anticancer Activity Screening

The following diagram outlines a typical workflow for the in vitro validation of the anticancer activity of newly synthesized pyrimidine derivatives.

G cluster_workflow In Vitro Anticancer Screening Workflow Synthesis Synthesis of Novel Pyrimidine Derivatives CellCulture Cancer Cell Line Culture (e.g., MCF-7, A549) Synthesis->CellCulture MTT Primary Cytotoxicity Screening (MTT Assay) CellCulture->MTT IC50 IC50 Determination MTT->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle WesternBlot Western Blot (Protein Expression) Mechanism->WesternBlot

Caption: General workflow for in vitro anticancer activity screening of pyrimidine derivatives.

References

A Comparative Analysis of 2-Methylpyrimidine-5-carboxylic Acid and Its Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methylpyrimidine Carboxylic Acid Isomers with Supporting Data and Protocols

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have garnered significant attention for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative analysis of 2-Methylpyrimidine-5-carboxylic acid and its key isomers, offering a valuable resource for researchers engaged in the design and development of novel pyrimidine-based therapeutics.

Physicochemical Properties: A Comparative Overview

The position of the methyl and carboxylic acid groups on the pyrimidine ring significantly influences the physicochemical properties of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic profile. A summary of key properties for this compound and its isomers is presented below. It is important to note that while some data are derived from experimental measurements, others are predicted and should be considered as such.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (Predicted)
This compound5194-32-1[1][2]C₆H₆N₂O₂[1][2]138.12[1][2]203-205[3]292.5 ± 13.0 (Predicted)[3]2.91 ± 0.10[4]
2-Methylpyrimidine-4-carboxylic acid13627-49-1C₆H₆N₂O₂138.12204 - 206Not AvailableNot Available
4-Methylpyrimidine-2-carboxylic acid933738-87-5C₆H₆N₂O₂138.13Not AvailableNot AvailableNot Available
5-Methylpyrimidine-2-carboxylic acid99420-75-4[5]C₆H₆N₂O₂[5]138.12Not AvailableNot AvailableNot Available
6-Methylpyrimidine-4-carboxylic acid138538-42-8[6]C₆H₆N₂O₂138.12Not AvailableNot AvailableNot Available
4-Methylpyrimidine-5-carboxylic acid157335-92-7[7][8]C₆H₆N₂O₂[7][8]138.13[7][8]Not Available316.6 ± 22.0 (Predicted)[7]2.37 ± 0.25[7]

Synthesis of Methylpyrimidine Carboxylic Acid Isomers

The synthesis of methylpyrimidine carboxylic acid isomers can be achieved through various synthetic routes. A common strategy involves the construction of the pyrimidine ring from acyclic precursors, followed by functional group manipulations or direct introduction of the carboxylic acid moiety.

For instance, 2-substituted pyrimidine-5-carboxylic esters can be synthesized through the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with appropriate amidinium salts.[9] Subsequent hydrolysis of the ester yields the desired carboxylic acid. Another approach involves the oxidation of a methyl group on a pre-formed methylpyrimidine scaffold. For example, 4-pyrimidinecarboxylic acid can be synthesized by the oxidation of 4-methylpyrimidine using reagents like potassium permanganate or selenium dioxide.[10] These general strategies can be adapted for the synthesis of the various isomers of this compound.

The general workflow for the synthesis and subsequent biological evaluation of these pyrimidine derivatives is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting_Materials Acyclic Precursors / Substituted Pyrimidines Ring_Formation Pyrimidine Ring Formation Starting_Materials->Ring_Formation Functional_Group_Modification Functional Group Interconversion / Oxidation Ring_Formation->Functional_Group_Modification Final_Compound Methylpyrimidine Carboxylic Acid Isomer Functional_Group_Modification->Final_Compound In_Vitro_Assays In Vitro Assays (e.g., Kinase Inhibition, Cytotoxicity) Final_Compound->In_Vitro_Assays Screening Cell-Based_Assays Cell-Based Assays (e.g., MTT, Anti-inflammatory) In_Vitro_Assays->Cell-Based_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell-Based_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

A general workflow for the synthesis and biological evaluation of pyrimidine derivatives.

Biological Activity: Kinase Inhibition and Anticancer Potential

Pyrimidine derivatives are well-established as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. The pyrimidine core can mimic the adenine base of ATP, enabling competitive inhibition at the ATP-binding site of kinases.

While direct comparative biological data for all isomers of this compound is not extensively available in the public domain, the broader class of pyrimidine carboxylic acids has demonstrated significant potential as anticancer agents. For example, various pyrimidine derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

Aurora Kinase A Signaling Pathway

A notable target for pyrimidine-based inhibitors is the Aurora kinase family, particularly Aurora Kinase A (AURKA), which plays a crucial role in mitotic progression. Overexpression of AURKA is linked to tumorigenesis, making it an attractive target for cancer therapy. Pyrimidine derivatives can inhibit AURKA, leading to mitotic arrest and apoptosis in cancer cells. The following diagram illustrates a simplified Aurora Kinase A signaling pathway and the point of intervention for such inhibitors.

cluster_upstream Upstream Regulation cluster_aurka Aurora Kinase A cluster_downstream Downstream Effects TPX2 TPX2 AURKA Aurora Kinase A (Inactive) TPX2->AURKA Activates Ajuba Ajuba Ajuba->AURKA Activates AURKA_active Aurora Kinase A (Active) AURKA->AURKA_active Phosphorylation PLK1 PLK1 AURKA_active->PLK1 Phosphorylates Centrosome_Maturation Centrosome Maturation & Spindle Assembly AURKA_active->Centrosome_Maturation Promotes Cell_Cycle_Progression Cell Cycle Progression PLK1->Cell_Cycle_Progression Promotes Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->AURKA_active Inhibits

Simplified Aurora Kinase A signaling pathway and inhibition by pyrimidine derivatives.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cell Viability and Cytotoxicity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine carboxylic acid isomers in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration.

Nitric Oxide (NO) Scavenging Assay for Anti-inflammatory Activity

Principle: This assay measures the production of nitric oxide (NO) by cells, often macrophages (like RAW 264.7 cells), upon stimulation with an inflammatory agent such as lipopolysaccharide (LPS). The anti-inflammatory potential of a compound is assessed by its ability to inhibit this NO production. NO is unstable and quickly oxidizes to nitrite (NO₂⁻) in the aqueous environment. The concentration of nitrite is measured using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (A mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine carboxylic acid isomers for 1-2 hours.

  • Inflammatory Stimulation: After pre-treatment with the compounds, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of the Griess reagent to each 50 µL of supernatant in a new 96-well plate.

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Data Analysis: Calculate the percentage of NO inhibition by the test compounds compared to the LPS-stimulated control group.

Conclusion

This comparative guide provides a foundational overview of this compound and its isomers. The presented data highlights the structural and physicochemical diversity within this compound class. While comprehensive biological data for each isomer is still emerging, the known activities of related pyrimidine derivatives, particularly as kinase inhibitors, underscore their therapeutic potential. The provided experimental protocols offer a standardized approach for researchers to further investigate and compare the biological activities of these promising compounds, paving the way for the development of novel and effective drug candidates.

References

Assessing the Kinase Selectivity Profile of 2-Methylpyrimidine-5-Carboxylic Acid-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the kinase selectivity of a small molecule inhibitor is paramount for advancing a compound from a preliminary hit to a viable drug candidate. Off-target effects can lead to unforeseen toxicities, while a well-defined selectivity profile can illuminate the mechanism of action and potential therapeutic applications. This guide provides an objective comparison of the kinase selectivity of inhibitors based on a 2,5-disubstituted pyrimidine scaffold, with a focus on the impact of the C-5 methyl group, a feature of the 2-methylpyrimidine-5-carboxylic acid core. The data presented is derived from studies on structurally related pyrimidine inhibitors, offering insights into how substitutions on the pyrimidine ring influence kinase selectivity.

Kinase Selectivity Profile: A Comparative Analysis

The following table summarizes the inhibitory activity of a 2,4,5-trisubstituted pyrimidine compound (Compound 30e), which features a methyl group at the C-5 position of the pyrimidine ring, against a panel of Cyclin-Dependent Kinases (CDKs). For comparative purposes, the activity of a related compound with a chloro-substitution at the C-5 position (Compound 30c) is also presented. This comparison highlights the influence of the C-5 substituent on both potency and selectivity.

Compound IDC-5 SubstituentTarget KinaseIC50 (nM)Selectivity vs. CDK2
30e MethylCDK9/CycT11.844-fold
CDK2/CycA79-
CDK1/CycB>1000>555-fold
CDK4/CycD1220122-fold
CDK6/CycD312067-fold
30c ChloroCDK9/CycT12.216-fold
CDK2/CycA35-
CDK1/CycB>1000>454-fold
CDK4/CycD1250114-fold
CDK6/CycD311050-fold

Data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

The data indicates that the presence of a methyl group at the C-5 position in Compound 30e leads to a significant improvement in selectivity for CDK9 over CDK2 (44-fold) compared to the chloro-substituted analog, Compound 30c (16-fold).[1] This suggests that even small modifications to the 2-methylpyrimidine core can have a profound impact on the kinase selectivity profile.

Experimental Protocols

A comprehensive assessment of a kinase inhibitor's selectivity profile typically involves a multi-tiered approach, combining broad initial screens with more focused quantitative assays.

1. Initial Kinome-Wide Screening:

  • Objective: To obtain a broad overview of the inhibitor's selectivity across the human kinome.

  • Methodology: The test compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (often over 400). The percentage of inhibition for each kinase is determined using a suitable assay format, such as a radiometric assay or a fluorescence-based assay.

  • Data Output: A list of kinases that are significantly inhibited by the compound, providing a "hit list" for further characterization.

2. Dose-Response Assays for IC50 Determination:

  • Objective: To quantify the potency of the inhibitor against the primary target(s) and key off-targets identified in the initial screen.

  • Methodology: A series of dilutions of the inhibitor are prepared and incubated with the purified kinase and its specific substrate. The enzymatic reaction is initiated by the addition of ATP. The amount of product formed is measured after a set incubation time.

  • Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

Representative In Vitro Kinase Assay Protocol (for IC50 determination):

  • Reagents and Materials:

    • Purified recombinant kinases (e.g., CDK9/CycT1, CDK2/CycA).

    • Specific peptide or protein substrates for each kinase.

    • Test inhibitor stock solution (e.g., 10 mM in DMSO).

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • [γ-³³P]ATP or a fluorescent ATP analog.

    • ATP solution.

    • 384-well plates.

    • Phosphocellulose filter plates (for radiometric assays).

    • Scintillation counter or fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

    • In the wells of a microplate, add the kinase, the specific substrate, and the diluted inhibitor.

    • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP (for radiometric assay) or a suitable concentration of ATP (for fluorescence-based assays).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays).

    • For radiometric assays, transfer the reaction mixture to a phosphocellulose filter plate, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, measure the fluorescence signal directly in the reaction plate.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Visualizing the Impact: Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.

G cluster_0 Upstream Signals cluster_1 CDK9-Mediated Transcription Growth Factors Growth Factors CDK9 CDK9 Growth Factors->CDK9 Stress Signals Stress Signals Stress Signals->CDK9 P-TEFb P-TEFb CDK9->P-TEFb Cyclin T1 Cyclin T1 Cyclin T1->P-TEFb RNA Pol II RNA Pol II P-TEFb->RNA Pol II Phosphorylation Transcription Elongation Transcription Elongation RNA Pol II->Transcription Elongation Cell Proliferation & Survival Cell Proliferation & Survival Transcription Elongation->Cell Proliferation & Survival Inhibitor 2-Methylpyrimidine Inhibitor Inhibitor->CDK9 Inhibition

Caption: CDK9 signaling pathway and the inhibitory action of a 2-methylpyrimidine-based inhibitor.

G cluster_0 Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis Compound Dilution Compound Dilution Assay Plate Setup Assay Plate Setup Compound Dilution->Assay Plate Setup Kinase Reaction Kinase Reaction Assay Plate Setup->Kinase Reaction Reagent Preparation Reagent Preparation Reagent Preparation->Assay Plate Setup Signal Detection Signal Detection Kinase Reaction->Signal Detection Data Normalization Data Normalization Signal Detection->Data Normalization IC50 Curve Fitting IC50 Curve Fitting Data Normalization->IC50 Curve Fitting Selectivity Profile Selectivity Profile IC50 Curve Fitting->Selectivity Profile

Caption: General experimental workflow for kinase inhibitor selectivity profiling.

References

Comparative Guide to the In Vivo Efficacy and ADMET Properties of 2-Methylpyrimidine-5-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of selected pyrimidine-carboxylic acid derivatives and their close structural analogs. The information presented is intended to support drug discovery and development efforts by highlighting key structure-activity relationships and pharmacokinetic profiles.

Introduction to Pyrimidine Derivatives as Therapeutic Agents

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Derivatives of 2-methylpyrimidine-5-carboxylic acid, in particular, have been investigated for a range of biological activities, most notably as kinase inhibitors in oncology. Their ability to act as ATP-competitive inhibitors is attributed to the hydrogen bonding capabilities of the pyrimidine ring and the potential for diverse substitutions to achieve target specificity and favorable pharmacological properties. This guide focuses on derivatives that have been evaluated in preclinical in vivo models, providing a basis for comparison of their efficacy and drug-like properties.

Comparative In Vivo Efficacy

The in vivo antitumor activity of pyrimidine derivatives is often assessed in xenograft models using human cancer cell lines. The following table summarizes the available in vivo efficacy data for representative compounds.

Table 1: In Vivo Efficacy of Selected Pyrimidine Derivatives

Compound IDDerivative ClassCancer ModelDosing RegimenEfficacy EndpointResultReference
Compound A8 5-Methylpyrimidin-2-amineMyeloproliferative Neoplasm (MPN) model (conceptual)Oral (p.o.)Inhibition of JAK2 signalingPotent JAK2 inhibition with IC50 of 5 nM (in vitro)[1]
Compound 6f Tetrahydropyrimidine-5-carboxylic acidSolid Ehrlich Carcinoma (mice)Not specifiedAntitumor activityDemonstrated in vivo antitumor activity[2]
Compound 14 1-Thiazol-2-yl-pyrazole-5-carboxylic acidHematologic and solid tumorsOral (p.o.)Anti-proliferative activityWell-tolerated in mice[3]

Note: Direct comparative in vivo efficacy studies for a series of this compound derivatives are limited in the public domain. The compounds presented are structurally related and provide insights into the potential of this class of molecules.

Comparative ADMET Properties

The ADMET profile of a drug candidate is critical for its clinical success. The following table summarizes key pharmacokinetic parameters for a selected pyrimidine derivative for which in vivo data is available.

Table 2: ADMET & Pharmacokinetic Properties of Compound A8 (5-Methylpyrimidin-2-amine derivative)

ParameterValueSpeciesAdministrationReference
Oral Bioavailability 41.1%Not specifiedOral (p.o.)[1]
Metabolic Stability GoodNot specifiedIn vitro[1]
Selectivity 38.6-fold for JAK1, 54.6-fold for JAK3, 41.2-fold for TYK2In vitroIn vitro[1]

In silico ADMET predictions for other pyrimidine derivatives suggest that they can be optimized for good gastrointestinal absorption and low toxicity, though experimental validation is often not reported.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key in vivo and ADMET assays.

In Vivo Antitumor Efficacy in Xenograft Models
  • Cell Culture and Implantation: Human cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) are cultured under standard conditions. A specified number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Animals are then randomized into control and treatment groups.

  • Drug Administration: The test compound is formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) and administered to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., once daily). The control group receives the vehicle only.

  • Efficacy Evaluation: Tumor volume is measured periodically (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated.

In Vivo Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., in the jugular vein) for blood sampling.

  • Drug Administration: The compound is administered either intravenously (i.v.) via the tail vein to determine clearance and volume of distribution, or orally (p.o.) by gavage to assess oral bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into heparinized tubes.

  • Plasma Analysis: Plasma is separated by centrifugation and the concentration of the drug is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Parameter Calculation: Pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), and bioavailability (F%) are calculated using non-compartmental analysis.

Signaling Pathways and Experimental Workflows

Kinase Inhibition Signaling Pathway

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor cell proliferation and survival. The Janus kinase (JAK) and Epidermal Growth Factor Receptor (EGFR) pathways are common targets.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS JAK JAK STAT STAT JAK->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation STAT->Proliferation EGF EGF EGF->EGFR Cytokine Cytokine Cytokine->JAK Pyrimidine_Inhibitor_EGFR Pyrimidine Derivative (e.g., EGFR Inhibitor) Pyrimidine_Inhibitor_EGFR->EGFR Pyrimidine_Inhibitor_JAK Pyrimidine Derivative (e.g., JAK2 Inhibitor) Pyrimidine_Inhibitor_JAK->JAK

Caption: Inhibition of EGFR and JAK signaling pathways by pyrimidine derivatives.

Experimental Workflow for In Vivo Pharmacokinetics

The following diagram illustrates a typical workflow for determining the pharmacokinetic profile of a candidate compound.

G A Compound Administration (Oral or Intravenous) B Serial Blood Sampling A->B C Plasma Separation (Centrifugation) B->C D LC-MS/MS Analysis (Drug Quantification) C->D E Pharmacokinetic Modeling D->E F Data Output (Cmax, AUC, Bioavailability) E->F

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion

Derivatives of this compound and its analogs represent a promising class of compounds, particularly as kinase inhibitors for oncology. The available data, exemplified by the selective JAK2 inhibitor Compound A8 , demonstrate that this scaffold can be optimized to achieve good oral bioavailability and metabolic stability. However, a comprehensive and comparative public dataset of in vivo efficacy and ADMET properties for a series of these compounds is needed to fully establish clear structure-activity and structure-property relationships. Future work should focus on the systematic evaluation of analogs to co-optimize potency, selectivity, and pharmacokinetic parameters to identify clinical candidates.

References

A Comparative Guide to the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine-5-carboxylic acid scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The substituent at the 2-position is a key determinant of pharmacological activity, making the development of versatile and efficient synthetic routes to these derivatives a critical endeavor in drug discovery. This guide provides an objective comparison of three prominent synthetic strategies for the preparation of 2-substituted pyrimidine-5-carboxylic acids, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

FeatureRoute 1: Propen-1-olate Condensation Route 2: Enaminone Cyclization Route 3: Microwave-Assisted Multicomponent Reaction
Starting Materials Methyl 3,3-dimethoxypropionate, methyl formate, amidinium saltsItaconic acid, N,N-dimethylformamide dimethyl acetal (DMFDMA), amidinesAromatic aldehydes, ethyl cyanoacetate, benzamidine hydrochloride
Key Intermediates Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olateEnaminoneMichael adduct
Reaction Steps 2 (Salt formation, then condensation)3+ (Enaminone formation, cyclization, hydrolysis)1 (One-pot)
Typical Yields Moderate to Excellent[1][2]Good overall yields[3]Moderate
Key Advantages Direct, high-yielding synthesis; avoids substitution at the 4-position.[2]Versatile for parallel synthesis and library generation.[3]Rapid, green, and efficient; one-pot procedure.[4]
Key Disadvantages Requires pre-formation of a stable sodium salt.Multi-step process with intermediate purification.Yields can be moderate and may require optimization for different substrates.
Reaction Conditions Room temperature to mild heating.Refluxing toluene for enaminone formation, then room temperature hydrolysis.Microwave irradiation at 100°C.[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Route1 A Methyl 3,3-dimethoxypropionate + Methyl formate C Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate A->C Condensation B Sodium Hydride B->C E 2-Substituted Pyrimidine- 5-carboxylate Ester C->E Cyclization D Amidinium Salt D->E G 2-Substituted Pyrimidine- 5-carboxylic Acid E->G F Hydrolysis F->G

Route 1: Propen-1-olate Condensation Workflow.

Route2 A Itaconic Acid Derivative C Enaminone Intermediate A->C Condensation B DMFDMA B->C E 2-Substituted Pyrimidine- 5-carboxylate Ester C->E Cyclization D Amidine D->E G 2-Substituted Pyrimidine- 5-carboxylic Acid E->G F Hydrolysis (e.g., NaOH) F->G

Route 2: Enaminone Cyclization Workflow.

Route3 A Aromatic Aldehyde D One-Pot Reaction (Microwave, K2CO3, H2O) A->D B Ethyl Cyanoacetate B->D C Benzamidine HCl C->D E 2-Substituted Pyrimidinone/ Pyrimidine Derivative D->E G 2-Substituted Pyrimidine- 5-carboxylic Acid E->G F Hydrolysis F->G

Route 3: Microwave-Assisted Multicomponent Reaction.

Detailed Experimental Protocols

Route 1: Synthesis via Propen-1-olate Condensation

This method provides a direct route to 2-substituted pyrimidine-5-carboxylic esters, which can then be hydrolyzed to the corresponding carboxylic acids.[1] A key advantage of this approach is the avoidance of substitution at the 4-position of the pyrimidine ring.[1][2]

Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate [1]

  • Materials: Methyl formate, Methyl 3,3-dimethoxypropionate, Sodium hydride (60% dispersion in mineral oil), Anhydrous diethyl ether.

  • Procedure: To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 12-16 hours. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to afford the sodium salt as a stable solid.

Step 2: Synthesis of 2-Substituted Pyrimidine-5-carboxylate Esters [1]

  • Materials: Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate, Amidinium salt (various), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure: To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, the desired amidinium salt (1.1 eq) is added. The reaction mixture is stirred at a specified temperature (e.g., 100°C) for a designated time (e.g., 1 hour). After cooling to room temperature, the reaction is quenched with a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylate ester.

Step 3: Hydrolysis to the Carboxylic Acid

  • Materials: 2-Substituted pyrimidine-5-carboxylate ester, Lithium hydroxide or Sodium hydroxide, Methanol, Water.

  • Procedure: The ester is dissolved in a mixture of methanol and water. An excess of lithium hydroxide or sodium hydroxide is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous solution is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried.

Route 2: Synthesis via Enaminone Cyclization

This multi-step approach is particularly amenable to parallel synthesis for the generation of compound libraries.[3]

Step 1: Formation of the Enaminone Intermediate [3]

  • Materials: A suitable starting material such as a derivative of itaconic acid, 1,1'-carbonyldiimidazole (CDI), anhydrous acetonitrile, N,N-dimethylformamide dimethylacetal (DMFDMA), toluene.

  • Procedure: The starting carboxylic acid is activated with CDI in anhydrous acetonitrile at room temperature to form a β-keto ester. This intermediate is then treated with DMFDMA in refluxing toluene to yield the enaminone.

Step 2: Cyclization to form the Pyrimidine-5-carboxylate Ester [3]

  • Materials: Enaminone intermediate, Amidine (e.g., acetamidine, benzamidine).

  • Procedure: The enaminone is reacted with the appropriate amidine to afford the corresponding methyl 2-substituted pyrimidine-5-carboxylate.[3] For instance, cyclization with acetamidine and benzamidine has been reported to yield the respective 2-methyl and 2-phenyl pyrimidine-5-carboxylates in 50% and 65% yields, respectively.[3]

Step 3: Hydrolysis to the Carboxylic Acid [3]

  • Materials: 2-Substituted pyrimidine-5-carboxylate ester, 1 M aqueous NaOH, Methanol, THF.

  • Procedure: The ester is dissolved in a mixture of methanol and THF, and 1 M aqueous NaOH is added. The reaction is stirred at room temperature. Upon completion, the organic solvents are removed, and the aqueous solution is acidified to precipitate the carboxylic acid. This final step has been reported with high yields, for example, 86% for the 2-methyl and 92% for the 2-phenyl derivatives.[3]

Route 3: Microwave-Assisted Multicomponent Synthesis

This one-pot method offers a rapid and environmentally friendly approach to pyrimidine derivatives.[4]

Step 1: One-Pot Multicomponent Reaction [4]

  • Materials: Aromatic aldehyde (e.g., benzaldehyde), Ethyl cyanoacetate, Benzamidine hydrochloride, Potassium carbonate, Water.

  • Procedure: The aromatic aldehyde, ethyl cyanoacetate, benzamidine hydrochloride, and potassium carbonate are mixed in a microwave vial with water. The vial is placed in a microwave reactor and irradiated (e.g., 300 W, 100°C, 20 minutes). After cooling, the precipitate is filtered and washed with water. The crude product can be recrystallized from ethanol to afford the pure pyrimidine derivative. This method has been used to produce pyrimidinones and pyrimidines in moderate yields.[4]

Step 2: Hydrolysis to the Carboxylic Acid

  • Procedure: The resulting ester or nitrile from the multicomponent reaction can be hydrolyzed to the corresponding carboxylic acid using standard acidic or basic hydrolysis conditions, similar to those described in the other routes.

Conclusion

The choice of synthetic route for 2-substituted pyrimidine-5-carboxylic acids depends on the specific goals of the research. The Propen-1-olate Condensation offers a direct and high-yielding method ideal for specific target synthesis. The Enaminone Cyclization route is well-suited for the generation of diverse compound libraries through parallel synthesis. Finally, the Microwave-Assisted Multicomponent Reaction provides a rapid, efficient, and environmentally friendly option for the one-pot synthesis of these important heterocyclic compounds. Each method has its distinct advantages and disadvantages, and the optimal choice will be dictated by factors such as desired scale, substrate scope, and available resources.

References

Validating Pyrimidine Derivative Binding to Target Proteins: A Comparative Guide to Thermal Shift Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the direct binding of a therapeutic compound to its target protein is a critical step in the validation process. Pyrimidine derivatives, a prominent class of compounds often targeting protein kinases, require robust biophysical methods to verify this interaction. The thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), has emerged as a rapid, cost-effective, and high-throughput method for this purpose. This guide provides a comprehensive comparison of TSA with other validation techniques, supported by experimental data and detailed protocols.

Unveiling Binding Through Stability: The Principle of Thermal Shift Assays

The core principle of a thermal shift assay lies in the ligand-induced stabilization of a protein.[1] When a small molecule, such as a pyrimidine derivative, binds to its target protein, it typically increases the protein's thermal stability.[2] This increased stability is quantified by measuring the change in the protein's melting temperature (Tm), the temperature at which half of the protein population is unfolded.

In a typical TSA experiment, a fluorescent dye that preferentially binds to the hydrophobic regions of a protein is used. As the protein is heated and begins to unfold, these hydrophobic regions become exposed, causing an increase in fluorescence. The presence of a binding ligand stabilizes the protein's folded state, requiring a higher temperature to induce unfolding, which results in a measurable increase in the Tm. This change in melting temperature (ΔTm) is directly proportional to the binding affinity of the ligand.[3]

Quantitative Comparison of Pyrimidine Derivative Binding

The following table summarizes experimental data from studies validating the binding of various pyrimidine derivatives to their target protein kinases using thermal shift assays and other methods. While TSA provides a direct measure of thermal stabilization (ΔTm), other techniques like enzyme inhibition assays provide functional data (IC50).

Pyrimidine Derivative ScaffoldTarget ProteinMethodQuantitative MetricReference
Pyrrolo[2,3-d]pyrimidineRET Kinase (Wild Type)TSAΔTm = 10.2 °C[4]
Pyrrolo[2,3-d]pyrimidineRET Kinase (V804M Mutant)TSAΔTm = 10.0 °C[4]
2,4-disubstituted pyrimidineAurora Kinase AKinase AssayIC50 = 309 nM[5]
2,4-disubstituted pyrimidineAurora Kinase BKinase AssayIC50 = 293 nM[5]
Pyrimidine-based derivativeAurora Kinase AKinase AssayIC50 < 200 nM[6]
Thienopyrimidine derivativeAurora KinasesHTSPotent Inhibition[7]
Pyrimidine-5-carbonitrileEGFRKinase AssayIC50 = 8.29 nM[8]
Pyrazolo[3,4-d]pyrimidineEGFR-TKKinase AssayIC50 = 0.034 µM[9]
Thiapyran-pyrimidine derivativeEGFR (T790M/L858R)Kinase AssayExcellent Activity[10]

Experimental Protocols

Thermal Shift Assay (Differential Scanning Fluorimetry) Protocol

This protocol provides a general framework for performing a thermal shift assay to validate the binding of a pyrimidine derivative to a target protein.[11][12]

Materials:

  • Purified target protein

  • Pyrimidine derivative stock solution (in DMSO)

  • SYPRO Orange fluorescent dye (e.g., 5000x stock in DMSO)

  • Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • Real-time PCR instrument with a thermal melting curve analysis module

  • Optically clear PCR plates (96- or 384-well)

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a master mix containing the assay buffer, target protein (final concentration typically 2-10 µM), and SYPRO Orange dye (final concentration typically 5x).

    • In the wells of the PCR plate, add the desired final concentration of the pyrimidine derivative. For a dose-response curve, perform serial dilutions. Include a no-ligand (DMSO vehicle) control.

    • Add the protein/dye master mix to each well for a final reaction volume of 20-25 µL.

    • Seal the plate securely with an optical adhesive film.

  • Thermal Denaturation:

    • Place the PCR plate in the real-time PCR instrument.

    • Set up a thermal melting protocol:

      • Initial temperature: 25 °C

      • Final temperature: 95 °C

      • Ramp rate: 0.5-1.0 °C/minute

      • Data acquisition: Set to collect fluorescence data at each temperature increment.

  • Data Analysis:

    • The instrument software will generate a melting curve of fluorescence intensity versus temperature.

    • The melting temperature (Tm) is determined from the peak of the first derivative of the melting curve (-dF/dT).

    • Calculate the thermal shift (ΔTm) by subtracting the Tm of the no-ligand control from the Tm of the sample with the pyrimidine derivative.

    • The dissociation constant (Kd) can be estimated by fitting the ΔTm values at different ligand concentrations to a binding model.[13]

Visualizing the Experimental Workflow and Signaling Pathways

To better understand the experimental process and the biological context of pyrimidine derivative targets, the following diagrams are provided.

Thermal_Shift_Assay_Workflow Thermal Shift Assay (TSA) Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Protein Target Protein Mix Reaction Mixture (Protein + Ligand + Dye) Protein->Mix Ligand Pyrimidine Derivative Ligand->Mix Dye Fluorescent Dye (SYPRO Orange) Dye->Mix Buffer Assay Buffer Buffer->Mix qPCR Real-Time PCR Instrument (Thermal Ramp) Mix->qPCR Heat MeltCurve Melting Curve (Fluorescence vs. Temp) qPCR->MeltCurve Derivative First Derivative Plot (-dF/dT) MeltCurve->Derivative Tm Determine Tm Derivative->Tm DeltaTm Calculate ΔTm = Tm(ligand) - Tm(control) Tm->DeltaTm Kinase_Signaling_Pathways Simplified Kinase Signaling Pathways Targeted by Pyrimidine Derivatives cluster_EGFR EGFR Signaling cluster_Aurora Aurora Kinase Signaling cluster_RET RET Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS PI3K_EGFR PI3K/AKT Pathway EGFR->PI3K_EGFR Proliferation_EGFR Cell Proliferation, Survival, Angiogenesis RAS->Proliferation_EGFR PI3K_EGFR->Proliferation_EGFR Aurora Aurora Kinases (A, B, C) Mitosis Mitotic Events: Centrosome Separation, Spindle Assembly, Cytokinesis Aurora->Mitosis GDNF GDNF Ligand RET RET Receptor GDNF->RET MAPK_RET MAPK Pathway RET->MAPK_RET PI3K_RET PI3K/AKT Pathway RET->PI3K_RET Differentiation Neuronal Survival, Differentiation MAPK_RET->Differentiation PI3K_RET->Differentiation

References

A Comparative Analysis of 2-Methylpyrimidine-5-carboxylic Acid and Its Bioisosteres for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing drug efficacy and safety. This guide provides a detailed physicochemical comparison of 2-Methylpyrimidine-5-carboxylic acid and its prominent bioisosteres, offering valuable data to inform molecular design and development.

The carboxylic acid moiety, while a common feature in many pharmacologically active agents, can present challenges in drug design, including metabolic instability and limited membrane permeability.[1] Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity, is a widely employed strategy to overcome these limitations.[2][3] This guide focuses on this compound and explores the physicochemical consequences of replacing its carboxylic acid group with well-established bioisosteres: 1H-tetrazole, hydroxamic acid, and N-acylsulfonamide.

Physicochemical Property Comparison

The selection of an appropriate bioisostere is a multifactorial decision, heavily influenced by the desired physicochemical properties of the final compound. Properties such as acidity (pKa), lipophilicity (logP), and aqueous solubility are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key physicochemical parameters for this compound and its bioisosteres.

Compound/BioisostereStructurepKalogPAqueous Solubility
This compound Cc1ncc(cn1)C(O)=O~3.5-4.5 (estimated)0.1 (calculated XLogP3)[1]Slightly soluble[4][5]
1H-Tetrazole (as a bioisostere)~4.5-4.9[6]Generally more lipophilic than the corresponding carboxylate[1]Variable
Hydroxamic Acid (as a bioisostere)~8-9[1]Variable, can be more lipophilicGenerally soluble
N-Acylsulfonamide (as a bioisostere)~3.5-4.5[7]Can be more lipophilicVariable

Note: The pKa for this compound is an estimate based on typical values for similar aromatic carboxylic acids. The provided logP is a calculated value. Experimental determination is recommended for precise characterization.

Experimental Protocols

Accurate determination of physicochemical properties is paramount. The following are standard experimental protocols for measuring pKa, logP, and aqueous solubility.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[8][9]

Methodology:

  • Sample Preparation: A precise amount of the test compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (typically 1-10 mM).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) of known concentration.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at which half of the acid has been neutralized (the half-equivalence point).

Logical Workflow for Bioisosteric Replacement in Drug Design

The decision to employ a bioisosteric replacement strategy follows a logical progression, starting from a lead compound with a carboxylic acid moiety and aiming to optimize its properties.

G Workflow for Bioisosteric Replacement A Lead Compound with Carboxylic Acid (e.g., this compound) B Identify ADME/Tox Liabilities - Poor membrane permeability - Metabolic instability (e.g., glucuronidation) - Toxicity A->B Analyze C Select Potential Bioisosteres - 1H-Tetrazole - Hydroxamic Acid - N-Acylsulfonamide B->C Strategize D Synthesize Bioisosteric Analogs C->D Implement E Physicochemical Profiling - pKa - logP - Solubility D->E Characterize F In Vitro Biological Evaluation - Target affinity - Cell-based assays E->F Test G In Vivo Evaluation - Pharmacokinetics - Efficacy - Toxicology F->G Validate H Optimized Candidate G->H Select G Simplified AT1 Receptor Signaling Pathway cluster_membrane Cell Membrane AT1R AT1 Receptor (GPCR) Gq Gq Protein AT1R->Gq Activates AngII Angiotensin II AngII->AT1R Binds & Activates Antagonist Antagonist (with Tetrazole Bioisostere) Antagonist->AT1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Responses (e.g., Vasoconstriction) Ca->Response PKC->Response

References

Safety Operating Guide

Safe Disposal of 2-Methylpyrimidine-5-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-Methylpyrimidine-5-carboxylic acid, a compound that requires careful management due to its potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[1]

Handling Procedures:

  • Avoid all personal contact, including inhalation.

  • Use in a well-ventilated area.

  • Avoid formation of dust.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

Spill Management

In the event of a spill, follow these steps to safely contain and clean the area:

  • Evacuate: If the spill is large, evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Carefully sweep or shovel the spilled solid material into a suitable, closed container for disposal.[1][2] Avoid generating dust during this process.

  • Decontamination: Clean the spill area thoroughly with appropriate cleaning agents.

Disposal Protocol

The primary method for the disposal of this compound and its containers is through an approved waste disposal plant.[1][2][3][4] Adherence to local, state, and federal regulations is mandatory.

Step-by-Step Disposal Procedure:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions. Incompatible materials include strong oxidizing agents, bases, and strong acids.[1]

  • Containerization:

    • Place the waste, including any contaminated materials from spills, into a clearly labeled, sealed, and suitable container.

    • The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area.[1]

  • Labeling: Label the waste container clearly as "Hazardous Waste" and include the full chemical name: "this compound."

  • Engage a Licensed Waste Disposal Service: Contact a licensed professional waste disposal company to arrange for the collection and disposal of the chemical waste.[5] It is crucial to provide them with the Safety Data Sheet (SDS) to ensure they are fully aware of the material's properties.

  • Documentation: Maintain records of the disposal process, including the name of the disposal company, the date of pickup, and the quantity of waste disposed of, in accordance with institutional and regulatory requirements.

Summary of Key Data

For quick reference, the following table summarizes important quantitative data for this compound.

PropertyValue
Physical State Solid
Appearance Yellow
Melting Point 191 - 193 °C / 375.8 - 379.4 °F
Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol

Data sourced from Safety Data Sheets.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation & Handling cluster_disposal_process Disposal Process cluster_spill_management Spill Management A Wear appropriate PPE (Gloves, Eye Protection, etc.) B Handle in a well-ventilated area A->B C Segregate waste from incompatible materials B->C H Contain spill B->H In case of spill D Place in a labeled, sealed container C->D E Store container in a cool, dry, and well-ventilated area D->E F Contact licensed waste disposal service E->F G Arrange for pickup and disposal F->G I Sweep into a suitable container H->I I->D Add to waste container J Decontaminate the area I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 2-Methylpyrimidine-5-carboxylic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is harmful if swallowed. The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Tight-sealing safety goggles.[1]Protects against dust particles and potential splashes, preventing serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][3]Prevents skin contact which can cause irritation.[1][2] Contaminated clothing should be removed and washed before reuse.[1]
Respiratory Protection Use in a well-ventilated area.[1][2] A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation occurs.[1]Minimizes the inhalation of dust, which can lead to respiratory irritation.[1][2]

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is crucial for safety.

1. Engineering Controls:

  • Work in a well-ventilated area to control exposure to dust.[1][2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

2. Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Minimize dust generation and accumulation.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Wash hands thoroughly after handling the compound.[1]

3. Storage:

  • Store in a dry, cool, and well-ventilated place.[1][2]

  • Keep containers tightly closed.[1][2]

  • Protect from light.[1]

  • Store away from incompatible materials such as strong oxidizing agents, bases, and strong acids.[1]

Emergency Procedures: First-Aid Measures

In the event of exposure, immediate action is critical.

Table 2: First-Aid Measures for this compound Exposure

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor if you feel unwell.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Dispose of the chemical and its container at an approved waste disposal plant.[1][2] Do not release into the environment.[1]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing papers, should be treated as hazardous waste and disposed of accordingly.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Handling This compound assess_hazards Assess Hazards: - Skin Irritant - Serious Eye Irritant - Respiratory Irritant start->assess_hazards eye_protection Eye Contact Hazard? assess_hazards->eye_protection skin_protection Skin Contact Hazard? assess_hazards->skin_protection inhalation_protection Inhalation Hazard? assess_hazards->inhalation_protection wear_goggles Wear Tight-Sealing Safety Goggles eye_protection->wear_goggles Yes no_eye_protection No Direct Eye Contact (Not Recommended) eye_protection->no_eye_protection No wear_gloves_coat Wear Chemical-Resistant Gloves and Lab Coat skin_protection->wear_gloves_coat Yes no_skin_protection No Direct Skin Contact (Not Recommended) skin_protection->no_skin_protection No use_ventilation_respirator Use in Well-Ventilated Area / Use Respirator inhalation_protection->use_ventilation_respirator Yes no_inhalation_protection No Inhalation Risk (Unlikely with Solids) inhalation_protection->no_inhalation_protection No end Proceed with Handling wear_goggles->end wear_gloves_coat->end use_ventilation_respirator->end

References

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